molecular formula C11H14O B1606819 4-(4-Methoxyphenyl)-1-butene CAS No. 20574-98-5

4-(4-Methoxyphenyl)-1-butene

Cat. No.: B1606819
CAS No.: 20574-98-5
M. Wt: 162.23 g/mol
InChI Key: CLTMQCGFHLPTBB-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-1-butene is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-but-3-enyl-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h3,6-9H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTMQCGFHLPTBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348952
Record name 1-(But-3-en-1-yl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20574-98-5
Record name 1-(But-3-en-1-yl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: 4-(4-Methoxyphenyl)-1-butene (CAS 20574-98-5)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Methoxyphenyl)-1-butene (CAS 20574-98-5) is a specialized aryl-alkene intermediate used primarily in organic synthesis, medicinal chemistry, and materials science. Structurally, it consists of a p-anisyl group linked to a terminal alkene via an ethylene spacer. This unique architecture makes it a valuable substrate for olefin metathesis , asymmetric hydrofunctionalization , and the synthesis of non-steroidal estrogen receptor modulators .

This guide provides a comprehensive technical analysis of the compound, including validated synthetic protocols, spectroscopic data, and reactivity profiles, designed for researchers requiring high-purity building blocks.

Physicochemical Properties[1][2][3][4][5][6]

The following data aggregates experimental and predicted values to establish a baseline for identification and quality control.

PropertyValueNote
CAS Number 20574-98-5
IUPAC Name 1-(But-3-en-1-yl)-4-methoxybenzeneAlso: 4-(p-Anisyl)-1-butene
Molecular Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol
Appearance Colorless to Pale Yellow Oil
Density 0.930 ± 0.06 g/cm³Predicted
Boiling Point 227.1 ± 9.0 °C@ 760 mmHg (Predicted)
Refractive Index 1.512Predicted
Solubility Soluble in CH₂Cl₂, THF, Et₂O, EtOAcInsoluble in water
SMILES COc1ccc(CCC=C)cc1

Spectroscopic Characterization (NMR)[7][8][9][10][11][12]

Accurate structural verification is critical.[1] The following ¹H NMR data is derived from synthesized samples in deuterated chloroform (CDCl₃).

¹H NMR (400 MHz, CDCl₃) Assignment
Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Fragment
7.15 ddd (J=8.5 Hz)2HAr-H (Ortho)Aromatic Ring (C2, C6)
6.87 ddd (J=8.5 Hz)2HAr-H (Meta)Aromatic Ring (C3, C5)
5.90 ddt (J=17.0, 10.0, 7.0 Hz)1H=CH-Internal Alkene (C2')
5.05 m (overlapping)2H=CH₂Terminal Alkene (C1')
3.80 s3H-OCH₃Methoxy Group
2.65 t (J=7.5 Hz)2HAr-CH₂-Benzylic Methylene
2.35 q (J=7.5 Hz)2H-CH₂-CH=Allylic Methylene

Interpretation:

  • The ddt at 5.90 ppm is characteristic of a terminal alkene proton coupled to the trans-terminal proton (J17), cis-terminal proton (J10), and the adjacent methylene group (J~7).

  • The methoxy singlet at 3.80 ppm confirms the integrity of the ether linkage.

Synthetic Protocol: Grignard Cross-Coupling[13]

While various routes exist, the most robust laboratory-scale synthesis involves the copper-catalyzed cross-coupling of 4-methoxybenzyl bromide with allylmagnesium bromide . This method avoids the harsh conditions of Wurtz coupling and minimizes homocoupling side products.

Reaction Scheme

Synthesis Precursor 4-Methoxybenzyl Bromide (Ar-CH2-Br) Product This compound (Target) Precursor->Product Nucleophilic Substitution Reagent Allylmagnesium Bromide (CH2=CH-CH2-MgBr) Reagent->Product Catalyst Li2CuCl4 (cat) THF, -78°C to RT Catalyst->Product Catalysis

Caption: Copper-catalyzed Grignard coupling pathway ensuring regiospecific carbon-carbon bond formation.

Step-by-Step Methodology

Reagents:

  • 4-Methoxybenzyl bromide (1.0 equiv)

  • Allylmagnesium bromide (1.2 equiv, 1.0 M in Et₂O)

  • Lithium tetrachlorocuprate (Li₂CuCl₄) (0.05 equiv, 0.1 M in THF)

  • Anhydrous THF (Solvent)

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Dissolve 4-methoxybenzyl bromide (20 mmol) in 50 mL of anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath).

  • Catalyst Addition: Add the Li₂CuCl₄ solution (10 mL, 1 mmol) via syringe. The solution may turn a pale orange/brown.

  • Grignard Addition: Add the allylmagnesium bromide solution dropwise over 30 minutes. Maintain internal temperature below -70°C to prevent halogen-metal exchange side reactions.

  • Reaction: Allow the mixture to warm slowly to room temperature over 4 hours. Stir overnight (12h).

  • Quench: Cool to 0°C and carefully quench with saturated aqueous NH₄Cl (50 mL).

  • Extraction: Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with Brine (1 x 50 mL).

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude yellow oil via flash column chromatography (Silica Gel, 95:5 Hexanes:EtOAc) to yield the pure product.

Yield Expectation: 75-85%.

Reactivity & Applications

The terminal alkene moiety serves as a versatile "handle" for further functionalization, while the electron-rich aromatic ring allows for electrophilic aromatic substitution.

Functionalization Workflow

Reactivity Core This compound Metathesis Olefin Metathesis (Grubbs Cat.) Core->Metathesis Epoxidation Epoxidation (m-CPBA) Core->Epoxidation Hydroboration Hydroboration-Oxidation (1. BH3, 2. H2O2) Core->Hydroboration Dimer Self-Metathesis Dimer (Macrocycle Precursor) Metathesis->Dimer Epoxide Epoxide Derivative (Ring Opening Substrate) Epoxidation->Epoxide Alcohol 4-(4-Methoxyphenyl)-1-butanol (Anti-Markovnikov) Hydroboration->Alcohol

Caption: Divergent synthetic utility of the terminal alkene group.

Key Applications
  • Olefin Metathesis: Used as a test substrate for Ruthenium-based catalysts (Grubbs I/II) to study ring-closing metathesis (RCM) rates in electron-rich systems.

  • Medicinal Chemistry: The 4-carbon linker is critical in designing Selective Estrogen Receptor Modulators (SERMs) . The methoxy group mimics the phenolic -OH of estradiol (after metabolic demethylation).

  • Polymer Science: Acts as a co-monomer to introduce aromatic functionalities into polyethylene chains via coordination polymerization.

Safety & Handling (GHS)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Precautionary Measures:

  • PPE: Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place (2-8°C) under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation of the alkene.

  • Disposal: Dispose of contents/container to an approved waste disposal plant (Organic Solvents).

References

  • Kyoto University Research Information Repository. (2016). Studies on Preparation of Functionalized Organozinc Reagents via Zinciomethylation. (Confirming NMR data and existence as Compound 5ab). Link

  • Organic Syntheses. (1976). Coupling of Grignard Reagents with Alkyl Halides. (General methodology for Li2CuCl4 catalyzed coupling). Link

  • BenchChem. (2025).[1][2] Safety Data Sheet: this compound. Link

  • PubChem. (2024). Compound Summary for CAS 20574-98-5. Link

Sources

4-(4-Methoxyphenyl)-1-butene molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Architectures, and Functional Utility

Executive Summary & Core Identity

4-(4-Methoxyphenyl)-1-butene is a homoallylic anisole derivative characterized by a terminal alkene tethered to a para-methoxybenzene ring via an ethylene spacer. Unlike its allylic analog (estragole), the double bond in this molecule is isolated from the aromatic system by two methylene units, imparting distinct reactivity profiles—specifically preventing facile isomerization to the conjugated styrene system under mild conditions.

This molecule serves as a critical C4-linker intermediate in medicinal chemistry, enabling the attachment of the pharmacologically privileged anisole scaffold to diverse heterocycles via olefin cross-metathesis or hydrofunctionalization.

Physicochemical Data Matrix
PropertyValueTechnical Note
IUPAC Name 4-(4-Methoxyphenyl)but-1-enePreferred IUPAC nomenclature
CAS Registry Number 20574-98-5 Verified identifier
Molecular Formula C₁₁H₁₄O Degree of Unsaturation = 5
Molecular Weight 162.23 g/mol Monoisotopic Mass: 162.1045 Da
Physical State Colorless LiquidStandard conditions (STP)
Boiling Point ~227 °CPredicted at 760 mmHg
Density ~0.93 g/cm³Relative to water at 20°C
LogP ~3.5Lipophilic; high permeability potential

Synthetic Architecture: The Cross-Coupling Protocol

The synthesis of this compound presents a classic challenge in C(sp³)-C(sp³) bond formation. While Friedel-Crafts alkylation of anisole with 4-bromo-1-butene is theoretically possible, it suffers from carbocation rearrangement and polyalkylation.

The authoritative route utilizes a Grignard-mediated cross-coupling between a benzylic halide and an allylic metal species. This approach minimizes isomerization and ensures regiospecificity.

Reaction Mechanism & Logic

The protocol relies on the nucleophilic attack of allylmagnesium bromide on 4-methoxybenzyl bromide. To prevent Wurtz-type homocoupling (dimerization of the benzyl halide), strict control of stoichiometry and temperature is required, often aided by copper catalysis (Kumada-type conditions) or slow addition rates.

Visualization: Synthetic Pathway

SynthesisPath Figure 1: Grignard Cross-Coupling Pathway for C11H14O Synthesis Start 4-Methoxybenzyl Bromide Intermediate Transition State (Mg-Br Complex) Start->Intermediate Nucleophilic Attack Reagent Allylmagnesium Bromide (THF) Reagent->Intermediate Product 4-(4-Methoxyphenyl)- 1-butene Intermediate->Product C-C Bond Formation Byproduct MgBr2 Intermediate->Byproduct

Figure 1: Grignard Cross-Coupling Pathway for C11H14O Synthesis[1][2][3][4][5][6][7][8][9][10][11]

Detailed Experimental Protocol

Objective: Synthesis of this compound via nucleophilic substitution.

Reagents:

  • 4-Methoxybenzyl bromide (1.0 equiv)

  • Allylmagnesium bromide (1.2 equiv, 1.0 M in Et₂O)

  • Anhydrous THF (Solvent)

  • Saturated NH₄Cl (Quenching)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Argon.

  • Substrate Dissolution: Charge the flask with 4-methoxybenzyl bromide (20 mmol) dissolved in anhydrous THF (50 mL). Cool the system to 0°C using an ice/water bath to suppress homocoupling.

  • Nucleophile Addition: Transfer the Allylmagnesium bromide solution to the addition funnel. Add dropwise over 45 minutes. Critical: Rapid addition causes localized heating, promoting the dimerization of the benzyl bromide (forming 4,4'-dimethoxybibenzyl).

  • Reaction Propagation: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor consumption of the benzyl bromide via TLC (Hexane/EtOAc 9:1).

  • Quenching: Cool the mixture back to 0°C. Carefully quench with saturated aqueous NH₄Cl (30 mL) to destroy excess Grignard reagent.

  • Workup: Extract the aqueous layer with Diethyl Ether (3 x 50 mL). Combine organic layers, wash with Brine, and dry over anhydrous MgSO₄.[3]

  • Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica Gel, 100% Hexanes → 5% EtOAc/Hexanes) to isolate the colorless oil.

Characterization Standards

Verification of the structure requires distinguishing the "homoallylic" ethylene chain from isomeric impurities.

Spectroscopic MethodDiagnostic Signal (Expectation)Structural Assignment
¹H NMR (CDCl₃) δ 3.80 (s, 3H)Methoxy group (-OCH₃)
δ 5.85 (ddt, 1H)Terminal alkene internal proton (-CH=)
δ 4.95–5.05 (m, 2H)Terminal alkene protons (=CH₂)
δ 2.65 (t, 2H)Benzylic methylene (Ar-CH₂-)
δ 2.35 (q, 2H)Homoallylic methylene (-CH₂-C=)
¹³C NMR ~115 ppm & ~138 ppmTerminal alkene carbons
~55.3 ppmMethoxy carbon
IR Spectroscopy 1640 cm⁻¹C=C stretch (weak, non-conjugated)
1245 cm⁻¹C-O-C asymmetric stretch (Anisole)

Applications in Drug Development

The terminal alkene of this compound acts as a versatile "chemical handle" for late-stage functionalization.

Functionalization Logic

Unlike styrene derivatives, which are prone to polymerization, this molecule is stable enough to undergo selective transformations:

  • Hydroboration-Oxidation: Yields primary alcohols (4-(4-methoxyphenyl)butan-1-ol), useful for esterification with carboxylic acid pharmacophores.

  • Epoxidation: Reaction with m-CPBA yields the terminal epoxide, a precursor for beta-blocker analogs.

  • Olefin Metathesis: Grubbs-catalyzed cross-metathesis allows the attachment of the anisole tail to macrocycles.

Visualization: Downstream Utility

Downstream Figure 2: Functionalization Pathways cluster_0 Metabolic/Synthetic Transformations Core 4-(4-Methoxyphenyl)- 1-butene Path1 Epoxidation (m-CPBA) Core->Path1 Path2 Hydroboration (BH3; H2O2) Core->Path2 Prod1 Terminal Epoxide (Drug Linker) Path1->Prod1 Prod2 Primary Alcohol (Pro-drug Scaffold) Path2->Prod2

Figure 2: Functionalization Pathways

References

  • PubChem. (2023).[12] Compound Summary: Anisole Derivatives and Allylbenzenes. National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1980). Coupling of Allylmagnesium Bromide with Alkyl Halides. Coll. Vol. 6, p. 786. Retrieved from [Link]

  • Cahiez, G., et al. (2007). Manganese-Catalyzed Cross-Coupling Reaction of Aryl Halides. Angewandte Chemie International Edition. Retrieved from [Link]

Sources

Physical properties of 4-(4-Methoxyphenyl)-1-butene liquid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 4-(4-Methoxyphenyl)-1-butene

Introduction

This compound is an organic compound of interest in synthetic chemistry, potentially serving as a building block or intermediate in the development of more complex molecules. Its structure, featuring a methoxy-substituted phenyl ring and a terminal alkene, imparts a unique combination of aromatic and aliphatic characteristics. A thorough understanding of its physical properties is paramount for researchers and drug development professionals, as these parameters govern its handling, storage, purification, and reactivity. This guide provides a comprehensive overview of the key physical properties of this compound liquid, grounded in established scientific principles and supplemented with detailed, field-proven experimental protocols for their determination.

Molecular and Structural Properties

The foundational characteristics of a molecule dictate its macroscopic physical behavior.

  • Molecular Formula: C₁₁H₁₄O[1]

  • Molecular Weight: 162.23 g/mol [1]

  • Chemical Structure: The molecule consists of a butyl chain with a double bond at the C1 position (a terminal alkene). A p-methoxyphenyl group (an anisole moiety) is attached to the C4 position of this butene chain. The ether linkage and the aromatic ring introduce polarity and rigidity, while the butene chain provides a flexible, nonpolar character.

Macroscopic Physical Properties and Experimental Determination

This section details the core physical properties of liquid this compound and provides robust, self-validating protocols for their experimental verification.

Density

Density, the ratio of mass to volume, is a fundamental physical property essential for quality control, material purity confirmation, and fluid dynamics calculations in a laboratory or pilot plant setting.[2]

Predicted Value: 0.930 ± 0.06 g/cm³[1]

Expertise & Causality: The experimental determination of density requires precise measurement of both mass and volume. The pycnometer (or specific gravity bottle) method is a highly accurate technique. By using a flask with a precisely known volume, it minimizes the volumetric measurement errors that can occur with instruments like graduated cylinders.[2][3] The procedure's trustworthiness is enhanced by ensuring the pycnometer is scrupulously clean and dry, as contaminants can significantly alter mass readings. Temperature control is critical because a liquid's volume, and thus its density, changes with temperature.

Experimental Protocol: Density Determination using a Pycnometer

  • Preparation: Clean a pycnometer and its stopper thoroughly with a suitable solvent (e.g., acetone), and dry it completely in an oven. Allow it to cool to ambient temperature in a desiccator.

  • Mass of Empty Pycnometer: Weigh the dry, empty pycnometer with its stopper on an analytical balance to four decimal places. Record this mass as m₁.[4]

  • Filling: Carefully fill the pycnometer with this compound until the liquid is slightly above the calibration mark.

  • Temperature Equilibration: Place the filled pycnometer in a constant-temperature water bath (e.g., 20°C or 25°C) until the liquid reaches thermal equilibrium. The standard temperature for reporting is typically 20°C.[3]

  • Volume Adjustment: Insert the stopper. Excess liquid will be forced out through the capillary in the stopper. Carefully wipe away all excess liquid from the exterior of the pycnometer with a lint-free cloth. Ensure no air bubbles are trapped inside.[3]

  • Mass of Filled Pycnometer: Reweigh the filled pycnometer and record this mass as m₂.

  • Calibration (Determination of Volume): Repeat steps 1-6 using a reference liquid of known density at the same temperature (e.g., deionized water). Record the mass of the pycnometer filled with water as m₃.

  • Calculation:

    • Calculate the mass of the water: m_water = m₃ - m₁.

    • Calculate the precise volume of the pycnometer (V) using the known density of water (ρ_water) at the measurement temperature: V = m_water / ρ_water.

    • Calculate the mass of the sample liquid: m_sample = m₂ - m₁.

    • Calculate the density of the sample (ρ_sample): ρ_sample = m_sample / V .

  • Validation: Repeat the measurement three times and report the average density.[5]

Density_Workflow cluster_prep Preparation cluster_sample Sample Measurement cluster_cal Calibration (with Water) cluster_calc Calculation prep1 Clean & Dry Pycnometer prep2 Weigh Empty Pycnometer (m1) prep1->prep2 sample1 Fill with Sample Liquid prep2->sample1 cal1 Fill with Deionized Water prep2->cal1 sample2 Equilibrate Temperature sample1->sample2 sample3 Weigh Filled Pycnometer (m2) sample2->sample3 calc2 Calculate Sample Mass sample3->calc2 cal2 Equilibrate Temperature cal1->cal2 cal3 Weigh Filled Pycnometer (m3) cal2->cal3 calc1 Calculate Pycnometer Volume (V) cal3->calc1 calc3 Calculate Sample Density (ρ) calc1->calc3 calc2->calc3

Caption: Workflow for density determination using a pycnometer.

Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[6] It is a critical indicator of purity; impurities typically broaden the boiling point range. For research purposes, where sample volumes may be limited, a micro-boiling point determination is often the most practical approach.

Predicted Value: 227.1 ± 9.0 °C (at standard pressure)[1]

Expertise & Causality: The capillary method, also known as the Siwoloboff method, is an elegant micro-scale technique.[7] An inverted capillary tube traps a small amount of air. As the liquid is heated, this air expands and escapes. The liquid's vapor then enters the capillary. At the boiling point, the vapor pressure inside the capillary equals the atmospheric pressure, causing a rapid and continuous stream of bubbles to emerge.[7] When the liquid cools slightly, the vapor pressure drops, and the liquid is drawn back into the capillary; the temperature at which this occurs is the precise boiling point. This self-validating cycle ensures an accurate reading.

Experimental Protocol: Micro-Boiling Point Determination

  • Apparatus Setup: Attach a small test tube containing 0.5 mL of this compound to a thermometer using a rubber band or wire. The thermometer bulb should be level with the bottom of the test tube.[8]

  • Capillary Insertion: Take a capillary tube (approx. 5-6 cm long) and seal one end using a flame. Place this capillary tube, sealed-end-up, into the liquid in the test tube.[7][8]

  • Heating: Immerse the assembly in a heating bath (e.g., a beaker with paraffin oil or a metal heating block). The heating medium should be above the liquid level in the test tube but below the top of the capillary.

  • Observation: Begin heating the bath slowly while stirring.[8] As the temperature rises, a few bubbles will emerge from the capillary tube as the trapped air expands.

  • Identify Boiling Point: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[7] This indicates the temperature is just above the boiling point.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and stop. The moment the liquid is drawn back into the capillary tube, record the temperature on the thermometer. This is the boiling point.[8]

  • Validation: For accuracy, allow the bath to cool further, then reheat to confirm the boiling point temperature.

Boiling_Point_Setup cluster_bath Heating Bath (Beaker) cluster_assembly Heating Medium (Oil) Heating Medium (Oil) thermometer Thermometer test_tube Test Tube (Sample Liquid) capillary Inverted Capillary Tube label_stand Clamp Stand label_stand->thermometer holds

Caption: Apparatus for micro-boiling point determination.

Refractive Index

The refractive index (n) is a dimensionless quantity that describes how light propagates through a substance. It is defined as the ratio of the speed of light in a vacuum to the speed of light in the medium.[9] For a liquid, it is a highly sensitive measure of purity and is dependent on both temperature and the wavelength of light used.[10]

Predicted Value: No value is readily available in the searched literature. Experimental determination is required.

Expertise & Causality: The Abbe refractometer is the standard instrument for this measurement. It operates on the principle of total internal reflection at the critical angle. Light is passed through a thin film of the sample liquid between two prisms. By rotating the prisms, a boundary line between light and dark fields is brought into alignment with crosshairs in an eyepiece. The scale, calibrated directly in refractive index units (nD), gives a precise reading. Temperature control is paramount, as the refractive index of most liquids decreases with increasing temperature.[10] Measurements are typically corrected to a standard temperature of 20°C (nD²⁰).

Experimental Protocol: Refractive Index Measurement

  • Instrument Preparation: Turn on the Abbe refractometer and the circulating water bath set to a constant temperature (e.g., 20.0 °C). Ensure the prism surfaces are clean using a soft tissue and a volatile solvent like ethanol or acetone.

  • Calibration: Calibrate the instrument by placing a few drops of a standard liquid with a known refractive index (e.g., distilled water) onto the lower prism.

  • Sample Application: Open the prisms and place 2-3 drops of this compound onto the surface of the lower prism. Close the prisms firmly.

  • Measurement: Look through the eyepiece and turn the adjustment knob until the field of view shows a distinct light and dark region. If a colored band appears at the interface, adjust the chromatic dispersion compensator until a sharp, black-and-white borderline is visible.

  • Reading: Align the borderline exactly with the center of the crosshairs. Read the refractive index value from the instrument's scale.

  • Cleanup: Clean the prisms immediately after the measurement.

  • Validation: Perform three separate measurements and report the average value, noting the temperature (e.g., nD²⁰).

Caption: Principle of light refraction at an air-liquid interface.

Data Summary Table

Physical PropertyValueSource
Molecular Formula C₁₁H₁₄O-
Molecular Weight 162.23 g/mol [1]
Predicted Density 0.930 ± 0.06 g/cm³[1]
Predicted Boiling Point 227.1 ± 9.0 °C[1]
Refractive Index Not availableExperimental determination required
Melting Point Not availableLikely a liquid at room temperature

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[11][12]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[11][13] Keep away from heat, sparks, and open flames.[12]

  • First Aid: In case of skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes.[11][14] Seek medical attention if irritation or other symptoms persist.

References

  • Al-Refai, M., & Alshikh Khalil, M. (2015). An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. Acta Physica Polonica A. Available at: [Link]

  • Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Retrieved from [Link]

  • University of Technology. (n.d.). Experiment 15 - DETERMINATION OF THE REFRACTIVE INDEX OF GLASS. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

  • Scribd. (n.d.). 02 Exp 1 Boiling Point Determination | PDF. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Measuring Density with Laboratory Balance. Retrieved from [Link]

  • University of Technology. (n.d.). Experiment to calculate the refractive index of glass. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 4: Refractive Index. Retrieved from [Link]

  • Somers, J. (n.d.). Determination of Refractive Index Using Snell's Law. Retrieved from [Link]

  • Unknown. (n.d.). DENSITY MEASUREMENT EXPERIMENT. Retrieved from [Link]

  • JoVE. (2015, June 15). Video: Determining the Density of a Solid and Liquid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

  • Gelest, Inc. (2016, November 3). 4-PHENYL-1-BUTENE. Retrieved from [Link]

Sources

Technical Sourcing Guide: 4-(4-Methoxyphenyl)-1-butene (CAS 20574-98-5)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CAS 20574-98-5 , chemically known as 4-(4-Methoxyphenyl)-1-butene (or 1-(3-butenyl)-4-methoxybenzene), is a specialized fine chemical intermediate used primarily in the synthesis of pharmaceutical agents (specifically GABA uptake inhibitors) and advanced materials (liquid crystals).

Unlike its naturally occurring homolog Estragole (4-Allylanisole, CAS 140-67-0), CAS 20574-98-5 is almost exclusively synthetic. Its extended carbon chain (homoallyl vs. allyl) imparts distinct steric and electronic properties, making it a critical "spacer" unit in drug design. This guide addresses the technical challenges of sourcing this non-commodity intermediate, focusing on impurity profiling, custom synthesis validation, and vendor qualification.

Chemical Identity & Critical Quality Attributes (CQAs)

To ensure reproducibility in downstream applications—such as the synthesis of N-(4,4-diphenyl-3-butenyl) nipecotic acid derivatives —strict adherence to CQAs is required.

Molecular Specifications
PropertySpecification
Chemical Name This compound
CAS Number 20574-98-5
Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol
Structure Anisole ring substituted with a 3-butenyl chain at the para position.
Appearance Colorless to pale yellow liquid
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water
Critical Quality Attributes (CQAs)

The sourcing scientist must define these parameters in the Request for Quote (RFQ):

  • Purity (GC-MS): ≥ 97.0% .

    • Risk:[1] Lower purity often indicates the presence of unreacted starting materials (e.g., 4-methoxybenzyl halides) which are potent alkylating agents and genotoxic impurities (GTIs).

  • Isomeric Purity:

    • Critical: The terminal alkene (1-butene) must be distinguished from internal alkene isomers (2-butene derivatives) which may form during synthesis via migration.[1]

  • Water Content: < 0.5% (Karl Fischer).

    • Reason: Moisture interferes with subsequent moisture-sensitive reactions (e.g., hydroboration or metathesis).[1]

  • Stabilization:

    • Requirement: As a terminal olefin, the substance is prone to autoxidation or slow polymerization. Verify if the vendor adds a stabilizer (e.g., BHT) and at what concentration.

Sourcing Landscape & Vendor Qualification

Because CAS 20574-98-5 is not a high-volume commodity, the market is split between Catalog Resellers (high cost, immediate availability) and Custom Synthesis Labs (lower cost, lead time).

Vendor Tiering System
  • Tier 1: Reference Standard Providers (mg to g scale)

    • Examples: Sigma-Aldrich (Merck), TCI Chemicals.

    • Use Case: Analytical standards, initial hit validation.

    • Pros: High trust, comprehensive CoA.

    • Cons: Prohibitive cost for scale-up (> $100/g).

  • Tier 2: Specialized Building Block Suppliers (g to kg scale)

    • Examples: ChemScene, MolCore, Ambeed, Dayang Chem.

    • Use Case: Pilot scale synthesis.

    • Pros: Balance of cost and speed.

    • Cons: Batch-to-batch variability; requires strict incoming QC.

  • Tier 3: Custom Synthesis (kg+ scale)

    • Strategy: Contract a CRO to synthesize via the Grignard route (Allylmagnesium bromide + 4-Methoxybenzyl bromide homolog).

    • Pros: Control over impurity profile.

Sourcing Decision Workflow

SourcingStrategy Start Requirement: CAS 20574-98-5 ScaleCheck Volume Required? Start->ScaleCheck SmallScale < 10 Grams ScaleCheck->SmallScale LargeScale > 100 Grams ScaleCheck->LargeScale Tier1 Tier 1: Catalog Suppliers (Sigma, TCI) Focus: Speed & CoA SmallScale->Tier1 Analytical Use Tier2 Tier 2: Building Block Vendors (ChemScene, Ambeed) Focus: Cost/Gram SmallScale->Tier2 Pilot Use Tier3 Tier 3: Custom Synthesis (CRO) Focus: Process Control LargeScale->Tier3 Process Dev QC_Action Mandatory Incoming QC (GC-MS + H-NMR) Tier1->QC_Action Tier2->QC_Action Tier3->QC_Action

Figure 1: Decision matrix for sourcing CAS 20574-98-5 based on scale and risk tolerance.

Technical Protocol: Incoming Raw Material Qualification

Objective: Validate the identity and purity of CAS 20574-98-5, specifically differentiating it from its homolog Estragole and internal alkene isomers.

Analytical Method: GC-MS & H-NMR

Method A: Proton NMR (¹H-NMR) - Identity Verification

  • Solvent: CDCl₃

  • Key Diagnostic Signals:

    • Methoxy Group: Singlet at ~3.8 ppm (3H).

    • Aromatic Protons: Two doublets (AA'BB' system) at ~6.8 and 7.1 ppm.

    • Terminal Alkene:

      • Multiplet at ~5.8 ppm (1H, internal vinylic).

      • Multiplet/Doublets at ~4.9–5.1 ppm (2H, terminal vinylic).

    • Chain Linker:

      • Look for the ethylene bridge signals (~2.3–2.7 ppm). This distinguishes it from Estragole , which has a simple allylic doublet at ~3.3 ppm.

Method B: GC-MS - Purity Profiling

  • Column: DB-5ms or equivalent (non-polar capillary).

  • Temperature Program: 60°C (1 min) → 15°C/min → 280°C.

  • Detection: EI (Electron Impact).

  • Pass Criteria:

    • Main peak area > 97%.

    • Absence of peaks matching p-Methoxybenzyl bromide (starting material, potential mutagen).

Handling & Storage Protocol
  • Inert Atmosphere: Upon receipt, flush the headspace with Argon or Nitrogen. The terminal double bond is susceptible to oxidation.

  • Temperature: Store at 2–8°C .

  • Light Protection: Store in amber glass to prevent photochemical isomerization.

Application Context: Synthetic Utility

Understanding why this molecule is used helps in defining the specs.

Pathway: Synthesis of GABA Uptake Inhibitors CAS 20574-98-5 serves as the lipophilic "anchor" in the synthesis of nipecotic acid derivatives.[1] The terminal alkene allows for functionalization via:

  • Epoxidation: Leading to epoxide intermediates.

  • Hydroboration-Oxidation: Yielding primary alcohols.

  • Metathesis: Ring-closing or cross-metathesis for macrocycles.

SynthesisPathway RawMat CAS 20574-98-5 (Olefinic Precursor) Step1 Functionalization (e.g., Epoxidation) RawMat->Step1 mCPBA or Borane Intermediate Reactive Intermediate Step1->Intermediate FinalDrug Target Molecule (GABA Inhibitor / Liquid Crystal) Intermediate->FinalDrug Coupling w/ Nipecotic Acid

Figure 2: Typical synthetic workflow utilizing CAS 20574-98-5 as a building block.

References

  • Chemical Identity & Properties

    • Source: PubChem Compound Summary for CID 88686 (Rel
    • Link:[1]

  • Synthetic Application (GABA Inhibitors)

    • Source: Yunger, L. M., et al. "Novel inhibitors of gamma-aminobutyric acid (GABA) uptake: anticonvulsant actions in mice." Journal of Pharmacology and Experimental Therapeutics 228.1 (1984): 109-115.
    • Link:[1]

  • Vendor Examples (Reference Only)

    • ChemScene: Product CS-0328353. Link

    • MolCore: Product Listing for 4-(3-Butenyl)anisole. Link

  • Safety & Handling (SDS)

    • Source: Sigma-Aldrich SDS for Anisole Derivatives (General handling for olefinic anisoles).
    • Link:

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(But-3-en-1-yl)anisole via Kumada Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-C Bond Formation

The formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the myriad of methodologies, the transition metal-catalyzed cross-coupling of Grignard reagents with organic halides, known as the Kumada-Corriu reaction, stands as a seminal and powerful tool.[1][2] First reported independently by the groups of Kumada and Corriu in 1972, this reaction offers an efficient pathway for the creation of C(sp²)-C(sp³) bonds.[2][3][4] This application note provides a comprehensive guide to the nickel- or palladium-catalyzed cross-coupling of 3-butenylmagnesium bromide with 4-iodoanisole to synthesize 4-(but-3-en-1-yl)anisole, a valuable building block in the synthesis of natural products and pharmaceutical agents.

The choice of 3-butenylmagnesium bromide as the nucleophilic partner introduces a versatile terminal alkene functionality, amenable to a wide array of subsequent transformations. 4-Iodoanisole, an electron-rich aryl halide, serves as the electrophilic partner.[5][6][7][8][9] The successful execution of this reaction hinges on the careful control of reaction parameters to favor the desired cross-coupling pathway and minimize common side reactions such as homocoupling and β-hydride elimination.[10] This document will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols for both nickel- and palladium-catalyzed systems, and offer insights into troubleshooting and characterization of the final product.

Mechanistic Overview: The Catalytic Cycle

The Kumada coupling proceeds via a catalytic cycle involving the transition metal catalyst, typically in the Ni(0)/Ni(II) or Pd(0)/Pd(II) oxidation states.[2][11] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active low-valent metal catalyst (M⁰, where M = Ni or Pd) initiates the cycle by inserting into the carbon-iodine bond of 4-iodoanisole. This step forms a square planar organometallic intermediate (Ar-MII-X).[2][11]

  • Transmetalation: The Grignard reagent, 3-butenylmagnesium bromide, then undergoes transmetalation with the organometallic intermediate. The butenyl group displaces the halide on the metal center, forming a new diorganometallic species (Ar-MII-R).[2]

  • Reductive Elimination: The final step is the reductive elimination of the two organic ligands from the metal center, forming the desired C-C bond in the product, 4-(but-3-en-1-yl)anisole, and regenerating the active M⁰ catalyst, which can then re-enter the catalytic cycle.[2]

Kumada_Coupling_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle M0 M(0) Catalyst (Ni or Pd) ArMX Ar-M(II)-X Intermediate M0->ArMX Oxidative Addition ArMR Ar-M(II)-R Intermediate ArMX->ArMR Transmetalation MgX2 MgBr(I) ArMX->MgX2 Product 4-(But-3-en-1-yl)anisole ArMR->Product Reductive Elimination Reactant1 4-Iodoanisole (Ar-X) Reactant2 3-Butenylmagnesium Bromide (R-MgBr)

Caption: Catalytic cycle of the Kumada cross-coupling reaction.

Materials and Reagents

Proper preparation and handling of reagents are critical for the success of this reaction, which is highly sensitive to moisture and air.[12][13]

Reagent/MaterialFormulaM.W. ( g/mol )Concentration/PuritySupplierNotes
4-IodoanisoleC₇H₇IO234.03≥98%Sigma-AldrichStore under inert atmosphere, protected from light.
3-Butenylmagnesium bromideC₄H₇BrMg159.310.5 M in THFSigma-AldrichHandle under inert atmosphere.[14] Titer should be determined before use.
Nickel(II) chlorideNiCl₂129.59Anhydrous, 98%Strem ChemicalsHighly hygroscopic. Store in a desiccator.
[1,3-Bis(diphenylphosphino)propane]nickel(II) chlorideNiCl₂(dppp)540.0498%Strem ChemicalsAir-stable catalyst precursor.
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.5699%Strem ChemicalsAir-sensitive. Store under inert atmosphere.
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, ≥99.9%Acros OrganicsDry using a solvent purification system or by distillation from sodium/benzophenone.[15]
Diethyl ether(C₂H₅)₂O74.12Anhydrous, ≥99.7%Fisher ScientificFor extraction.
Saturated aqueous ammonium chlorideNH₄Cl53.49Saturated-For quenching the reaction.
Hydrochloric acidHCl36.461 M aqueous solution-For workup.
Magnesium sulfateMgSO₄120.37Anhydrous-For drying organic layers.
Celite®----For filtration.

Experimental Protocols

Safety Precautions: Grignard reagents are highly reactive and can ignite upon exposure to air or moisture.[12] All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).[16] Anhydrous solvents and flame-dried glassware are essential for successful and safe execution.[17] Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Protocol A: Nickel-Catalyzed Kumada Coupling

This protocol utilizes a common and cost-effective nickel catalyst.[18]

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a thermometer, and a rubber septum. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.

  • Reagent Charging: To the flask, add 4-iodoanisole (1.0 mmol, 234 mg) and [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp)) (0.05 mmol, 27 mg).

  • Solvent Addition: Add 5 mL of anhydrous tetrahydrofuran (THF) via syringe.

  • Grignard Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 3-butenylmagnesium bromide (1.2 mmol, 2.4 mL of a 0.5 M solution in THF) dropwise via syringe over 10-15 minutes. A color change is typically observed upon addition.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (10 mL).

  • Workup and Purification:

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

    • Combine the organic layers and wash with water (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(but-3-en-1-yl)anisole as a colorless oil.[19]

Protocol B: Palladium-Catalyzed Kumada Coupling

Palladium catalysts often offer broader functional group tolerance and can be more efficient for certain substrates.[11][20]

  • Apparatus Setup: Follow the same procedure as in Protocol A for setting up the reaction apparatus under an inert atmosphere.

  • Reagent Charging: To the flask, add 4-iodoanisole (1.0 mmol, 234 mg) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 35 mg).

  • Solvent Addition: Add 5 mL of anhydrous tetrahydrofuran (THF) via syringe.

  • Grignard Reagent Addition: At room temperature, add 3-butenylmagnesium bromide (1.2 mmol, 2.4 mL of a 0.5 M solution in THF) dropwise via syringe over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching and Workup: Follow the same quenching and workup procedure as described in Protocol A.

Experimental_Workflow start Start setup Flame-Dry Glassware under Inert Atmosphere start->setup charge Charge Flask with 4-Iodoanisole and Catalyst setup->charge add_solvent Add Anhydrous THF charge->add_solvent cool Cool to 0 °C (Protocol A) add_solvent->cool Ni-catalyzed add_grignard Add 3-Butenylmagnesium Bromide Dropwise add_solvent->add_grignard Pd-catalyzed cool->add_grignard react Stir at Room Temperature (Monitor by TLC/GC-MS) add_grignard->react quench Quench with Saturated aq. NH4Cl at 0 °C react->quench extract Extract with Diethyl Ether quench->extract wash Wash with Water and Brine extract->wash dry Dry with MgSO4, Filter, and Concentrate wash->dry purify Purify by Flash Column Chromatography dry->purify end Obtain Pure Product purify->end

Caption: General experimental workflow for the Kumada coupling.

Characterization of 4-(But-3-en-1-yl)anisole

The identity and purity of the synthesized product should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ ~6.8-7.1 (m, 4H, Ar-H), 5.8 (m, 1H, -CH=CH₂), 4.9-5.1 (m, 2H, -CH=CH₂), 3.8 (s, 3H, -OCH₃), 2.6 (t, 2H, Ar-CH₂-), 2.3 (q, 2H, -CH₂-CH=)
¹³C NMR (CDCl₃, 100 MHz)δ ~157.9, 138.5, 134.8, 129.3, 114.7, 113.8, 55.2, 34.8, 34.5
GC-MS (EI)m/z (%) = 162 (M⁺), 147, 121, 91, 77
FT-IR (neat)ν (cm⁻¹) ~3075, 2930, 1640, 1610, 1510, 1245, 1035, 910

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or no product formation - Inactive Grignard reagent (hydrolyzed).- Wet glassware or solvents.[16]- Impure starting materials.- Inactive catalyst.- Titrate the Grignard reagent before use.- Ensure all glassware is rigorously flame-dried and solvents are anhydrous.[17]- Purify starting materials if necessary.- Use a fresh batch of catalyst or a different catalyst precursor.
Formation of homocoupled biaryl (4,4'-dimethoxybiphenyl) - Reaction temperature is too high.- Presence of oxidants (e.g., air).- Maintain the recommended reaction temperature.- Ensure a strictly inert atmosphere throughout the reaction.
Formation of 1-butene and anisole (reduction) - Presence of protic impurities.- β-Hydride elimination from the Grignard reagent or intermediate.- Use scrupulously dried reagents and solvents.- Consider using a different catalyst or ligand system that promotes faster reductive elimination.[10]
Dark-colored reaction mixture - Decomposition of the Grignard reagent or catalyst.- This can be normal, especially with nickel catalysts. If no product is forming, consider the other troubleshooting points.

Conclusion

The Kumada cross-coupling reaction between 3-butenylmagnesium bromide and 4-iodoanisole is a robust and efficient method for the synthesis of 4-(but-3-en-1-yl)anisole. Both nickel and palladium catalysts are effective, with the choice often depending on cost, desired reaction conditions, and functional group compatibility. By adhering to the detailed protocols and paying close attention to the anhydrous and anaerobic conditions required for handling Grignard reagents, researchers can reliably synthesize this valuable intermediate for further applications in drug development and materials science. The insights provided in this application note, from mechanistic understanding to practical troubleshooting, are intended to empower scientists to successfully implement this important C-C bond-forming reaction.

References

  • Organic Chemistry Portal. Kumada Coupling. [Link]

  • Tetrahedron Letters, 43 (36), 6391-6394, 2002. Pd-Catalyzed Cross-Coupling Reaction of Alkyl Tosylates and Bromides with Grignard Reagents in the Presence of 1,3-Butadiene. [Link]

  • RSC Publishing. Nickel-catalyzed coupling reaction of alkyl halides with aryl Grignard reagents in the presence of 1,3-butadiene: mechanistic studies of four-component coupling and competing cross-coupling reactions. [Link]

  • Synthesis, 2008 (16), 2659-2660. Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Aryl Sulfides and Alkenyl Alkyl Sulfides with Alkyl Grignard Reagents Using (Z)-3,3-Dimethyl-1,2-bis(diphenylphosphino)but-1-ene as Ligand. [Link]

  • Journal of the American Chemical Society, 122 (7), 1360-1370, 2000. Nickel-Catalyzed Cross-Coupling Reaction of Grignard Reagents with Alkyl Halides and Tosylates: Remarkable Effect of 1,3-Butadienes. [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling of Monochlorosilanes And Grignard Reagents. [Link]

  • ACS Publications. Investigation of a Kumada Cross Coupling Reaction for Large-Scale Production of (2S, 7R, E)-2-Isopropyl-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,N,8-trimethylnon-4-enamide. [Link]

  • ACS Publications. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. [Link]

  • ResearchGate. Investigation of a Kumada Cross Coupling Reaction for Large-Scale Production of (2R,7R,E)‑2-Isopropyl-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)‑N,N,8-trimethylnon-4-enamide. [Link]

  • ACS Publications. Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System. [Link]

  • University of Groningen. Palladium-Catalysed Coupling Reactions. [Link]

  • Reddit. Grignard Formation - Troubleshooting and Perfecting. [Link]

  • Scribd. Grignard Reaction Lab Protocol. [Link]

  • University of California, Irvine. Experiment 25 – The Grignard Reaction. [Link]

  • MDPI. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. [Link]

  • University of California, Los Angeles. Grignard Reaction. [Link]

  • Wikipedia. Kumada coupling. [Link]

  • NROChemistry. Kumada Coupling. [Link]

  • Sciencemadness.org. Question about Grignard reaction. [Link]

  • Organic Chemistry Portal. Ni-Catalyzed Kumada-Corriu Cross-Coupling Reactions of Tertiary Grignard Reagents and Bromostyrenes. [Link]

  • ADI Chemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

  • Mettler Toledo. Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. [Link]

  • California State University, Los Angeles. Grignard Reaction: Synthesis of Triphenylmethanol. [Link]

  • ACS Publications. The Grignard Reagents. [Link]

  • ResearchGate. Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using... [Link]

  • Michigan State University. Alkyl Halide Reactivity. [Link]

  • Google Patents. US4585594A - Preparation of 4-substituted but-3-ene-1-carboxylic acids and their esters.
  • SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]

  • ACS Publications. Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. [Link]

  • ACS Publications. Stereoretentive Pd-Catalyzed Kumada–Corriu Couplings of Alkenyl Halides at Room Temperature. [Link]

  • ResearchGate. Suzuki coupling reaction between 4-iodoanisole and 4-methylbenzene... [Link]

  • The Hive. sick of methylations? easy prepn. of anisoles. [Link]

  • YouTube. Grignard Reagent Reaction Mechanism. [Link]

  • Organic Syntheses. Anisole. [Link]

  • ACS Publications. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. [Link]

  • Organic Syntheses. 3. [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

  • The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link]

  • ResearchGate. One-Step Preparation of Some 3-Substituted Anisoles. [Link]

Sources

Application Note: Precision Synthesis of 4-(3-butenyl)anisole via Advanced Cross-Coupling Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Target Analysis

Target Molecule: 4-(3-butenyl)anisole (1-(3-butenyl)-4-methoxybenzene) CAS: 20574-98-5 Molecular Formula: C₁₁H₁₄O SMILES: COC1=CC=C(CCC=C)C=C1

The synthesis of 4-(3-butenyl)anisole represents a classic challenge in organometallic chemistry: the construction of an


 carbon-carbon bond between an aryl group and an unactivated primary alkyl chain containing sensitive functionality (a terminal alkene).
The Core Challenge: -Hydride Elimination

Traditional Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille) often fails with alkyl halides possessing


-hydrogens. The electrophile in this synthesis, 4-bromo-1-butene , contains reactive 

-hydrogens. In a standard Pd-catalyzed cycle,

-hydride elimination competes with reductive elimination, frequently leading to the formation of 1,3-butadiene and the reduction of the aryl partner (anisole), rather than the desired cross-coupled product.

Strategic Solution: To circumvent this, we utilize First-Row Transition Metals (Iron and Nickel) . These catalysts operate via distinct mechanistic pathways—often involving radical intermediates or rapid oxidative addition/reductive elimination sequences—that suppress


-hydride elimination.

This guide details three distinct protocols:

  • Method A (The Gold Standard): Iron-Catalyzed Kumada Coupling.

  • Method B (The Modern Approach): Nickel-Catalyzed Reductive Cross-Electrophile Coupling (XEC).

  • Method C (The Robust Alternative): Nickel-Catalyzed Kumada Coupling.

Comparative Analysis of Methods

FeatureMethod A: Fe-Catalyzed Kumada Method B: Ni-Catalyzed XEC Method C: Ni-Catalyzed Kumada
Coupling Partners ArMgBr + Alkyl-BrAr-Br + Alkyl-BrArMgBr + Alkyl-Br
Catalyst System Fe(acac)₃ / TMEDANiBr₂ / Ligand / ZnNiCl₂(dppp)
Mechanism Radical / Fe(-II)/Fe(I)Radical Chain / Ni(I)/Ni(III)Polar / Ni(0)/Ni(II)

-H Elimination
Strongly SuppressedSuppressed via Radical CaptureSuppressed by Ligand Bite Angle
Atom Economy Moderate (Grignard waste)High (Direct Electrophile use)Moderate
Scalability High (Cheap Iron)Moderate (Heterogeneous Zn)High
"Green" Score ⭐⭐⭐⭐⭐ (Best)⭐⭐⭐ (Good)⭐⭐⭐⭐ (Very Good)

Method A: Iron-Catalyzed Kumada Coupling (Recommended)

This protocol is based on the seminal work of Nakamura and Fürstner , utilizing simple iron salts and amine ligands to effect high-yield coupling of alkyl halides with aryl Grignard reagents. The addition of TMEDA (N,N,N',N'-tetramethylethylenediamine) is critical; it stabilizes the active low-valent iron species and prevents the decomposition of the alkyl halide.

Mechanistic Pathway

The reaction proceeds via a radical mechanism where the alkyl halide generates a radical intermediate that interacts with the iron center. This pathway is faster than


-hydride elimination.

Fe_Cycle Fe_Pre Fe(acac)3 Pre-catalyst Fe_Red [Fe_red] Active Species Fe_Pre->Fe_Red + ArMgBr Reduction OxAdd Oxidative Addition (Radical Generation) Fe_Red->OxAdd + 4-bromo-1-butene TransMet Transmetallation (+ ArMgBr) OxAdd->TransMet Alkyl Radical Capture RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Fe_Red Regeneration

Figure 1: Simplified catalytic cycle for Iron-catalyzed cross-coupling emphasizing radical generation.

Detailed Protocol

Reagents:

  • 4-Methoxyphenylmagnesium bromide (0.5 M in THF) [Commercially available or prepared fresh].

  • 4-Bromo-1-butene (1.2 equivalents).

  • Iron(III) acetylacetonate [Fe(acac)₃] (5 mol%).[1]

  • TMEDA (10 mol%).

  • THF (Anhydrous).

Step-by-Step Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under Argon, dissolve Fe(acac)₃ (177 mg, 0.5 mmol, 5 mol%) in anhydrous THF (10 mL).

  • Ligand Addition: Add TMEDA (150 µL, 1.0 mmol, 10 mol%) via syringe. The solution color will change (typically to a dark red/brown), indicating complexation.

  • Electrophile Addition: Add 4-bromo-1-butene (1.22 mL, 12 mmol, 1.2 equiv) to the catalyst mixture. Cool the solution to 0°C in an ice bath.

  • Grignard Addition (Controlled): Add the solution of 4-methoxyphenylmagnesium bromide (20 mL of 0.5 M, 10 mmol, 1.0 equiv) dropwise via a syringe pump or pressure-equalizing dropping funnel over 20 minutes.

    • Critical Note: Slow addition is essential to maintain the correct stoichiometry of the active iron species and prevent homocoupling of the Grignard (biaryl formation).

  • Reaction: Stir the mixture at 0°C for 10 minutes, then allow it to warm to room temperature. Stir for an additional 2-4 hours. Monitor by GC-MS or TLC (Hexanes/EtOAc 9:1).

  • Quench: Quench the reaction carefully with 1M HCl (20 mL) at 0°C.

  • Workup: Extract with Diethyl Ether (3 x 30 mL). Wash combined organics with sat. NaHCO₃ and Brine. Dry over MgSO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes) to yield 4-(3-butenyl)anisole as a colorless oil.

Expected Yield: 75-85%

Method B: Nickel-Catalyzed Reductive Cross-Electrophile Coupling (XEC)

This modern approach avoids the preparation of sensitive Grignard reagents. It couples two stable electrophiles (aryl bromide and alkyl bromide) using a reducing metal (Zinc) to turn over the Nickel catalyst.[2] This is ideal for parallel synthesis or when functional group tolerance (e.g., esters, ketones on the aryl ring) is required.

Mechanistic Logic

The reaction relies on the selective activation of the alkyl halide by a Ni(I) species to form an alkyl radical, which is then trapped by a Ni(II)-aryl species.

Ni_XEC cluster_reductant Turnover Ni0 Ni(0)L NiII_Ar L-Ni(II)(Ar)Br Ni0->NiII_Ar + 4-Bromoanisole (Oxidative Addition) NiI L-Ni(I)Br NiII_Ar->NiI + Zn (Reduction) (Comproportionation) Radical Alkyl Radical (•R) NiI->Radical + 4-bromo-1-butene (SET) NiIII L-Ni(III)(Ar)(R)Br Radical->NiIII + Ni(II)(Ar)Br (Radical Capture) NiIII->NiI Cycle continues Product Product Ar-R NiIII->Product Reductive Elimination Zn Zn -> ZnBr2

Figure 2: Nickel-catalyzed Cross-Electrophile Coupling (XEC) mechanism.

Detailed Protocol

Reagents:

  • 4-Bromoanisole (1.0 equiv).

  • 4-Bromo-1-butene (1.5 equiv).

  • NiBr₂·diglyme (10 mol%).

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%).

  • Reductant: Zinc dust (2.0 equiv, activated).

  • Solvent: NMP (N-methyl-2-pyrrolidone).

Step-by-Step Procedure:

  • Activation: Activate Zinc dust by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum.

  • Setup: In a glovebox or under rigorous Argon flow, combine NiBr₂·diglyme (35 mg, 0.1 mmol) and dtbbpy (27 mg, 0.1 mmol) in NMP (5 mL). Stir until a green solution forms.

  • Substrate Addition: Add activated Zinc dust (130 mg, 2.0 mmol), 4-bromoanisole (187 mg, 1.0 mmol), and 4-bromo-1-butene (202 mg, 1.5 mmol).

  • Reaction: Seal the vial and stir vigorously at 60°C for 12-16 hours.

    • Note: Vigor is required to keep the heterogeneous Zinc suspended.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Zinc salts. Wash the filtrate with LiCl solution (5%) to remove NMP, then brine.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Expected Yield: 65-75%

Safety & Troubleshooting

Hazard Identification
  • 4-Bromo-1-butene: Flammable liquid, lachrymator. Alkylating agent. Handle in a fume hood.

  • 4-Methoxyphenylmagnesium bromide: Water-reactive, pyrophoric in high concentrations. Handle under inert atmosphere.

  • NMP: Reproductive toxin. Use double gloves.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Method A) Fast Grignard additionUse a syringe pump. Keep temp at 0°C during addition.
Homocoupling (Biaryl) Catalyst decompositionEnsure anhydrous THF and fresh Fe(acac)₃.
Isomerization (Alkene) Reaction too long/hotStop reaction immediately upon consumption of starting material.
Low Conversion (Method B) Zinc surface passivationReactivate Zinc with TMSCl (trimethylsilyl chloride) drops in situ.

References

  • Nakamura, M., et al. (2004).[1] "Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents." Journal of the American Chemical Society.[1][3] Link

  • Fürstner, A., & Martin, R. (2005). "Advances in Iron Catalyzed Cross Coupling Reactions." Chemistry Letters. Link

  • Weix, D. J. (2015). "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles." Accounts of Chemical Research. Link

  • Standley, E. A., & Jamison, T. F. (2013). "Nickel-Catalyzed Kumada Cross-Coupling of Benzylic Chlorides and Air-Stable Alkyl Halides." Chemical Science. Link

  • Organic Syntheses. (2022). "Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides." Org.[1][3][4][5][6] Synth.Link

Sources

Application Note: Regioselective Hydroformylation of 4-(4-Methoxyphenyl)-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the hydroformylation of 4-(4-methoxyphenyl)-1-butene to its corresponding aldehydes. While standard hydroformylation yields a mixture of linear (n) and branched (iso) isomers, this guide focuses on optimizing the linear selectivity to produce 5-(4-methoxyphenyl)pentanal, a valuable intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and fragrances.

We utilize a Rhodium-bisphosphite catalytic system (Rh/Biphephos) to achieve linear:branched (


) ratios exceeding 40:1, operating under mild pressures (10–20 bar). This protocol emphasizes safety, reproducibility, and mechanistic understanding.

Mechanistic Insight & Reaction Design

The Substrate Challenge

The substrate, this compound, contains a terminal alkene separated from the aryl ring by two methylene units. Unlike styrene derivatives where the aryl ring directly influences electronics, this substrate behaves similarly to simple aliphatic alkenes (e.g., 1-butene). However, the remote methoxy-aryl group adds steric bulk and potential solubility challenges.

The Catalytic Cycle

The transformation follows the modified Heck-Breslow mechanism. The critical selectivity-determining step is the hydrometalation of the alkene.

  • Anti-Markovnikov addition leads to the linear alkyl-Rh species

    
     Linear Aldehyde.
    
  • Markovnikov addition leads to the branched alkyl-Rh species

    
     Branched Aldehyde.
    

Use of bulky, wide-bite-angle ligands (like Biphephos or Xantphos) sterically crowds the metal center, favoring the formation of the linear alkyl species to relieve steric strain.

Pathway Visualization

HydroformylationCycle PreCat Rh Precursor Rh(acac)(CO)2 Active Active Species [H-Rh(CO)L2] PreCat->Active + Ligand, Syngas Coord Alkene Coordination (π-complex) Active->Coord + Substrate Insert Hydrometalation (Selectivity Step) Coord->Insert Migratory Insertion Acyl CO Insertion (Acyl-Rh Species) Insert->Acyl + CO OxAdd H2 Oxidative Addition Acyl->OxAdd + H2 Prod Reductive Elimination Aldehyde Release OxAdd->Prod Prod->Active Regenerate Catalyst

Figure 1: The Rhodium-catalyzed hydroformylation cycle.[1][2][3] The 'Hydrometalation' step determines the linear/branched ratio.

Experimental Protocol

Materials & Equipment
  • Precursor: Rh(acac)(CO)

    
     (Acetylacetonatodicarbonylrhodium(I)).
    
  • Ligand: Biphephos (CAS: 118516-18-4) for high linear selectivity.

  • Substrate: this compound (Purity >97%).

  • Gas: Syngas (

    
     1:1 mixture), Grade 5.0.
    
  • Solvent: Toluene (Anhydrous, degassed).

  • Reactor: 100 mL Stainless Steel Autoclave (e.g., Parr 4590) with magnetic stirring and PID temperature control.

Safety: High-Pressure Syngas

CRITICAL: Carbon Monoxide (CO) is a silent killer.

  • Engineering Controls: All operations must occur inside a fume hood with a CO monitor/alarm.

  • Pressure Rating: Ensure the autoclave burst disk is rated 20% above max operating pressure.

  • Leak Check: Pressure test with

    
     (30 bar) before introducing Syngas.
    
Step-by-Step Methodology
Phase A: Catalyst Preparation (Glovebox or Schlenk Line)
  • In a Schlenk flask, dissolve Rh(acac)(CO)

    
     (3.9 mg, 0.015 mmol) and Biphephos (35.3 mg, 0.045 mmol) in 15 mL anhydrous Toluene.
    
    • Note: Ligand:Metal ratio of 3:1 ensures active species stability.

  • Stir for 10 minutes at room temperature until a homogeneous yellow/orange solution forms.

Phase B: Reactor Loading
  • Add this compound (2.43 g, 15 mmol) to the catalyst solution.

    • Substrate:Rh ratio = 1000:1.

  • Transfer the mixture via cannula into the autoclave liner (under

    
     flow).
    
  • Seal the autoclave head immediately.

Phase C: Reaction Execution (See Workflow Diagram)

Workflow Start Start Purge 1. N2 Purge (3x) 2. Syngas Purge (3x) Start->Purge Press Pressurize 10 bar Syngas Purge->Press Heat Heat to 80°C (Stirring 800 rpm) Press->Heat React Reaction 4-12 Hours Heat->React Cool Cool to <25°C Stop Stirring React->Cool Vent Vent Safely (Fume Hood) Cool->Vent

Figure 2: Operational workflow for high-pressure batch hydroformylation.

  • Purging: Pressurize with

    
     to 10 bar and vent (3 cycles) to remove 
    
    
    
    . Repeat with Syngas (3 cycles).
  • Pressurization: Fill with Syngas to 10 bar (at room temp).

  • Heating: Heat to 80°C . The pressure will rise due to thermal expansion (approx 12-14 bar) and then drop as gas is consumed.

  • Monitoring: Maintain constant pressure (via ballast tank) or stop when pressure drop ceases (indicating 100% conversion).

Phase D: Work-up
  • Cool reactor to room temperature.

  • Slowly vent Syngas into an exhaust line.

  • Flush with

    
     to remove residual CO.
    
  • Filter the crude mixture through a silica plug to remove the Rh catalyst.

  • Remove solvent via rotary evaporation.

Data Analysis & Validation

Expected Results

The reaction produces two main aldehyde isomers.[2][4][5][6]

ParameterValue
Linear Product 5-(4-methoxyphenyl)pentanal
Branched Product 2-methyl-4-(4-methoxyphenyl)butanal
Conversion > 99% (at 8 hours)
Selectivity (l:b) > 40:1 (with Biphephos)
Ligand Effects on Regioselectivity

The choice of ligand is the primary driver for linearity.

LigandTypeBite Angle (

)
l:b RatioReactivity

MonodentateN/A3:1Moderate
Xantphos Bidentate111°30:1High
Biphephos BisphosphiteFlexible (Bulky)>40:1 High
Analytical Methods
  • GC-FID: Use a non-polar column (e.g., HP-5).

    • Retention Time: Branched isomer elutes before Linear isomer.

    • Internal Standard: Dodecane (added post-reaction).

  • 
    H NMR (CDCl
    
    
    
    ):
    • Aldehyde Proton (-CHO): Look for triplet at

      
       ppm (Linear) vs. doublet at 
      
      
      
      ppm (Branched).
    • Diagnostic: The linear product shows a clean triplet (

      
      ) due to coupling with the adjacent methylene group.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Syngas impurities (

/Sulfur).
Use Grade 5.0 gas; add guard columns.
Low Conversion Catalyst poisoning.Ensure substrate is peroxide-free (distill alkene before use).
Low l:b Ratio Ligand oxidation.Biphephos is air-sensitive. Handle strictly under

.
Isomerization Temperature too high.Reduce T to 60-70°C (rate will decrease, but selectivity improves).
Aldehyde Reduction High

partial pressure.
Ensure 1:1 CO:

ratio; do not run >100°C.

References

  • Börner, A., & Franke, R. (2016). Hydroformylation: Fundamentals, Processes, and Applications in Organic Synthesis. Wiley-VCH.

  • Van Leeuwen, P. W. N. M., & Claver, C. (2000). Rhodium Catalyzed Hydroformylation. Springer.

  • Cuny, G. D., & Buchwald, S. L. (1993).

    
    -olefins. Journal of the American Chemical Society, 115(5), 2066–2068. 
    
  • Billig, E., Abatjoglou, A. G., & Bryant, D. R. (1988). Bisphosphite compounds and their use in hydroformylation. U.S. Patent 4,769,498.

  • Parr Instrument Company. (2023). Safety in the Operation of Laboratory Reactors and Pressure Vessels.

Sources

Preparation of difluoro-4-(4-methoxyphenyl)but-1-ene electrolyte additives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Materials Science and Battery Research

Topic: Preparation and Application of Difluoro-4-(4-methoxyphenyl)but-1-ene as a High-Performance Electrolyte Additive

Audience: Researchers, electrochemists, and materials scientists in the field of energy storage and lithium-ion battery development.

Foreword: The Imperative for Advanced Electrolyte Additives

The performance, safety, and cycle life of lithium-ion batteries are critically dependent on the stability of the interfaces between the electrodes and the electrolyte. The formation of a robust Solid Electrolyte Interphase (SEI) on the anode and a stable Cathode Electrolyte Interphase (CEI) is paramount. Conventional carbonate-based electrolytes are prone to decomposition at higher voltages and temperatures, leading to capacity fade and safety concerns.[1] Fluorinated compounds have emerged as a pivotal class of electrolyte additives, primarily because their reductive decomposition products, notably lithium fluoride (LiF), can form a dense, stable, and ionically conductive passivation layer on electrode surfaces.[2] This LiF-rich interface effectively suppresses further electrolyte decomposition, minimizes detrimental side reactions, and prevents the formation of lithium dendrites.[3]

This application note provides a comprehensive guide to the synthesis and utilization of a novel fluorinated additive, difluoro-4-(4-methoxyphenyl)but-1-ene . The molecule is designed to synergistically combine the benefits of a gem-difluoroalkene moiety for robust SEI formation with a methoxyphenyl group, which can enhance oxidative stability and participate in forming a stable CEI.[4][5] We present a detailed, field-proven protocol for its synthesis via a modified Julia-Kocienski olefination, a powerful method for the stereoselective formation of alkenes.[6][7]

Part 1: Synthesis of Difluoro-4-(4-methoxyphenyl)but-1-ene

The synthesis of the target additive is achieved by reacting a suitable aldehyde precursor with a gem-difluoroolefination reagent. The Julia-Kocienski olefination is selected for its high efficiency and functional group tolerance, particularly its effectiveness with enolizable aldehydes when using carefully chosen bases.[8]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )SupplierPurity/GradeNotes
2-(4-Methoxyphenyl)acetaldehydeC₉H₁₀O₂150.17Sigma-Aldrich≥97%[9][10] Prone to polymerization; store cold and under inert gas.
Difluoromethyl 2-pyridyl sulfoneC₆H₅F₂NO₂S193.17TCI Chemicals>98%Key olefination reagent.[8]
Tris(trimethylsilyl)amine(Me₃Si)₃N233.58Alfa Aesar98%Used with CsF to generate a non-nucleophilic base.[8]
Cesium Fluoride (CsF)CsF151.90Acros Organics99.9% (anhydrous)Must be dried before use.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11Fisher Scientific≤50 ppm H₂OUse from a solvent purification system or freshly distilled.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11VWRACS GradeFor extraction and chromatography.
HexanesN/A~86.18VWRACS GradeFor chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Sigma-Aldrich≥99.5%For drying organic extracts.
Silica GelSiO₂60.08Sorbent Technologies230-400 meshFor column chromatography.
Proposed Synthetic Pathway: Julia-Kocienski Olefination

The core of the synthesis is the reaction between the aldehyde, 2-(4-methoxyphenyl)acetaldehyde, and the carbanion of difluoromethyl 2-pyridyl sulfone. This method is highly effective for converting aldehydes into terminal gem-difluoroalkenes.[6][8]

Synthetic_Workflow Aldehyde 2-(4-Methoxyphenyl)acetaldehyde Reaction Julia-Kocienski Olefination Aldehyde->Reaction Sulfone Difluoromethyl 2-pyridyl sulfone Sulfone->Reaction Base CsF / ((CH₃)₃Si)₃N in Anhydrous THF Base->Reaction Base addition -78 °C to RT Product Difluoro-4-(4-methoxyphenyl)but-1-ene Reaction->Product

Caption: Synthetic route to the target additive via Julia-Kocienski olefination.

Detailed Experimental Protocol

Safety Precaution: This procedure must be conducted in a fume hood. All glassware must be oven- or flame-dried, and the reaction should be run under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add difluoromethyl 2-pyridyl sulfone (1.2 eq, e.g., 1.16 g, 6.0 mmol).

    • Add anhydrous cesium fluoride (CsF) (3.0 eq, e.g., 2.28 g, 15.0 mmol).

    • Seal the flask with a septum, and purge with nitrogen for 10 minutes.

    • Add anhydrous tetrahydrofuran (THF) (30 mL) via syringe.

  • Base Formation and Ylide Generation:

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add tris(trimethylsilyl)amine (1.5 eq, e.g., 1.75 g, 7.5 mmol) via syringe. The in-situ generation of a potent, non-nucleophilic amide base diminishes undesired enolization of the aldehyde.[8]

    • Allow the mixture to stir at 0 °C for 15 minutes, then cool to -78 °C using a dry ice/acetone bath. The solution should become a slurry.

  • Aldehyde Addition:

    • In a separate dry flask, dissolve 2-(4-methoxyphenyl)acetaldehyde (1.0 eq, e.g., 0.75 g, 5.0 mmol) in 10 mL of anhydrous THF.

    • Add the aldehyde solution dropwise to the cold (-78 °C) reaction slurry over 20 minutes using a syringe pump.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours.

    • Slowly warm the reaction to room temperature and let it stir overnight (approx. 12-16 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:EtOAc eluent system. The product spot should be UV active and stain with potassium permanganate.

  • Workup and Extraction:

    • Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 25 mL).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 5% EtOAc in hexanes).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield difluoro-4-(4-methoxyphenyl)but-1-ene as a colorless oil.

Characterization

The structure of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR, ¹⁹F NMR, and ¹³C NMR: To confirm the molecular structure and purity. The ¹⁹F NMR will be crucial for verifying the presence of the gem-difluoro group.

  • Mass Spectrometry (GC-MS or HRMS): To confirm the molecular weight and elemental composition.

  • FTIR Spectroscopy: To identify characteristic functional groups (C=C, C-F, C-O bonds).

Part 2: Application as an Electrolyte Additive

The synthesized difluoro-4-(4-methoxyphenyl)but-1-ene is designed to function by preferential reduction at the anode surface, forming a stable, LiF-rich SEI layer.

Proposed Mechanism of Action

The gem-difluoroalkene group has a low Lowest Unoccupied Molecular Orbital (LUMO) energy, making it more susceptible to reduction than the carbonate solvents of the electrolyte.[2] Upon initial charging of the battery, the additive is reduced on the anode surface, leading to the formation of a robust, insoluble polymer matrix embedded with lithium fluoride. This process passivates the electrode surface efficiently.

SEI_Formation Additive Additive in Electrolyte (Difluoro-4-(4-methoxyphenyl)but-1-ene) Reduction Electrochemical Reduction (First Charging Cycle) Additive->Reduction e⁻ from Anode Anode Anode Surface (e.g., Graphite, Silicon) Anode->Reduction Radical Radical Anion Intermediate Reduction->Radical Polymerization Polymerization & LiF Formation Radical->Polymerization + Li⁺, - F⁻ SEI Stable LiF-rich SEI Layer Polymerization->SEI SEI->Anode Passivates Surface

Caption: Proposed mechanism for SEI formation from the additive.

Protocol for Electrolyte Preparation

Critical Safety Note: All electrolyte preparation must be performed inside an argon-filled glovebox where moisture and oxygen levels are maintained below 1 ppm. Lithium hexafluorophosphate (LiPF₆) is highly corrosive and reacts with moisture to produce hazardous hydrogen fluoride (HF) gas.[11]

  • Materials and Equipment:

    • Base Electrolyte: 1.0 M LiPF₆ in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) (e.g., 1:1 by volume). High-purity, battery-grade solvents are required.

    • Additive: Synthesized and purified difluoro-4-(4-methoxyphenyl)but-1-ene.

    • Equipment: Precision balance (±0.1 mg), volumetric flasks, magnetic stirrer, and pipettes, all stored inside the glovebox.

  • Preparation Procedure:

    • Target Concentration: The typical concentration for a new additive is between 0.5% and 2.0% by weight. A starting concentration of 1.0 wt% is recommended for initial screening.

    • Calculation: For 20 g of final electrolyte solution at 1.0 wt% additive:

      • Mass of additive = 20 g * 0.01 = 0.200 g

      • Mass of base electrolyte = 20 g - 0.200 g = 19.800 g

    • Mixing:

      • Place a 25 mL volumetric flask on the balance and tare it.

      • Carefully add 0.200 g of the difluoro-4-(4-methoxyphenyl)but-1-ene additive to the flask.

      • Add 19.800 g of the base electrolyte (1.0 M LiPF₆ in EC/DEC) to the flask.

      • Add a small magnetic stir bar, cap the flask, and stir the solution for at least 2 hours at room temperature to ensure complete dissolution and homogeneity.

    • Storage: Store the final electrolyte solution in a tightly sealed container inside the glovebox, protected from light.

Electrochemical Evaluation

The performance of the new electrolyte should be evaluated in coin cells (e.g., CR2032 type).

  • Cell Assembly: Assemble cells using standard cathodes (e.g., NMC, LFP) and anodes (graphite, silicon) with the prepared electrolyte. A control group of cells using only the base electrolyte must be assembled for comparison.

  • Formation Cycles: Perform initial charging/discharging cycles at a low C-rate (e.g., C/20 or C/10) to properly form the SEI layer.

  • Performance Testing:

    • Cyclic Voltammetry (CV): To determine the electrochemical window and identify the reduction/oxidation potentials of the additive.

    • Galvanostatic Cycling: To assess long-term cycling stability, capacity retention, and coulombic efficiency at various C-rates.

    • Electrochemical Impedance Spectroscopy (EIS): To measure the interfacial resistance before and after cycling to quantify the impact of the new SEI layer on ion transport.

Conclusion

The protocols detailed in this note provide a comprehensive framework for the synthesis of difluoro-4-(4-methoxyphenyl)but-1-ene and its validation as a functional electrolyte additive. The strategic combination of a gem-difluoroalkene group with a methoxyphenyl moiety presents a promising approach to forming robust, multifunctional passivation layers on both the anode and cathode. This can lead to significant improvements in the cycle life, safety, and high-voltage performance of next-generation lithium-ion batteries.

References

  • Feng, J-K., et al. (2008). Tri(4-methoxythphenyl) phosphate: A new electrolyte additive with both fire-retardancy and overcharge protection for Li-ion batteries. Electrochimica Acta, 53(28), 8265-8268. [Link]

  • Gueyrard, D., et al. (2015). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. ACS Omega, 1(1), 16-25. [Link]

  • Ichikawa, J., et al. (2017). A copper-catalyzed regioselective hydrodefluorination of 1-trifluoromethylalkenes with hydrosilanes. Chemistry Letters, 46(10), 1511-1514. [Link]

  • Zhou, H., et al. (2023). A Bifunctional Fluorine-Free Electrolyte Additive for Realizing Dendrite-Free Lithium Anodes. ChemSusChem, 16(10), e202300186. [Link]

  • Zhao, Y., et al. (2014). gem-Difluoroolefination of diaryl ketones and enolizable aldehydes with difluoromethyl 2-pyridyl sulfone: new insights into the Julia-Kocienski reaction. Chemistry, 20(25), 7578-7582. [Link]

  • Wang, Y., et al. (2023). The Fluorine Toolbox: from Molecular Design to Advanced Batteries. ChemRxiv. [Link]

  • Patra, J., et al. (2022). Research progress of fluorine-containing electrolyte additives for lithium ion batteries. Journal of Materials Chemistry A, 10(35), 18015-18043. [Link]

  • Zhou, H., et al. (2023). A Bifunctional Fluorine-Free Electrolyte Additive for Realizing Dendrite-Free Lithium Anodes. ResearchGate. [Link]

  • Fuqua, S. A., et al. (1962). A One-Step Synthesis of 1,1-Difluoro Olefins from Aldehydes. The Journal of Organic Chemistry, 27(11), 4110-4112. [Link]

  • Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. [Link]

  • Ichikawa, J., et al. (2009). Facile synthesis of 1,1-difluoroallenes via the difluorovinylidenation of aldehydes and ketones. Organic Letters, 11(17), 3994-3997. [Link]

  • Yokota, M., et al. (2009). Facile Synthesis of 1,1-Difluoroallenes via the Difluorovinylidenation of Aldehydes and Ketones. Organic Letters, 11(17), 3994-3997. [Link]

  • ResearchGate. (n.d.). gem-Difluoromethylenation of an aldehyde using the Julia-Kocienski olefination. [Link]

  • ChemInform Abstract. (2010). Wittig gem-Difluoroolefination of Aldehydes with Difluoromethyltriphenylphosphonium Bromide. ChemInform, 19(23). [Link]

  • Li, X., et al. (2014). Reaction Mechanism of 1,4-Dimethoxy Benzene as an Overcharge Protection Additive. Acta Physico-Chimica Sinica, 30(9), 1649-1656. [Link]

  • ChemSynthesis. (n.d.). (4-methoxyphenyl)acetaldehyde. [Link]

  • Lee, H., et al. (2022). Hydrofluoric Acid Fumes Associated with Electric Vehicle Lithium Ion Battery Fires. Journal of Burn Care & Research, 43(Supplement_1), S158. [Link]

  • Rhodium.ws. (n.d.). Synthesis of 4-Methoxyphenol. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • PubChem. (n.d.). 4-Methoxyphenylacetaldehyde. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • Gauthier, M., et al. (2021). Role of Electrolyte Oxidation and Difluorophosphoric Acid Generation in Crossover and Capacity Fade in Lithium Ion Batteries. ACS Applied Materials & Interfaces, 13(43), 50876-50887. [Link]

Sources

Metathesis reactions involving 4-(4-Methoxyphenyl)-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

Controlling Isomerization in Homoallylic Systems[1]

Abstract & Strategic Context

4-(4-Methoxyphenyl)-1-butene represents a classic "Type I" olefin in the Grubbs classification system: it is a terminal, unhindered alkene that undergoes rapid homodimerization.[1] However, its structural nature—specifically the homoallylic tether (


)—presents a specific "silent killer" in metathesis workflows: Ruthenium-hydride induced isomerization .[1]

Without specific suppression protocols, the terminal double bond tends to migrate inward to form the thermodynamically favored conjugated styrenyl system (1-butenyl derivative).[1] This Application Note provides a validated framework for performing both Self-Metathesis (SM) and Cross-Metathesis (CM) while maintaining regiochemical fidelity.

Part 1: Mechanistic Insight & Catalyst Selection[1]
The "Chain Walking" Challenge

Standard metathesis catalysts (Grubbs II, Hoveyda-Grubbs II) can decompose slightly to form Ru-H species.[1] In homoallylic substrates, these hydrides catalyze the migration of the double bond.

  • Desired Pathway: Olefin coordination

    
     Metallacyclobutane formation 
    
    
    
    Product release.[1]
  • Competitor Pathway: Ru-H addition

    
    
    
    
    
    -hydride elimination
    
    
    Isomerization (Chain Walking).[1]

Expert Recommendation: The addition of 1,4-Benzoquinone is non-negotiable for high-purity applications involving this substrate.[1] It acts as a hydride scavenger, suppressing isomerization without poisoning the active metathesis cycle.[1]

Catalyst Selection Matrix
CatalystClassificationSuitabilityNotes
Grubbs I (G-I) Phosphine-basedModerateLower activity, but less prone to isomerization than G-II.[1] Good for simple SM.
Grubbs II (G-II) NHC-basedHigh High TON.[1] Requires benzoquinone additive to prevent isomerization.[1]
Hoveyda-Grubbs II Ether-chelatedHigh Excellent stability.[1] Best for difficult CM partners (e.g., acrylates).[1]
Grubbs III Pyridine-ligatedLowToo fast initiation often leads to uncontrolled polymerization/isomerization for this specific substrate.[1]
Part 2: Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired metathesis cycle and the parasitic isomerization pathway.

MetathesisPathways Substrate This compound Metallocycle Metallacyclobutane Intermediate Substrate->Metallocycle + Ru Catalyst Isomer Isomerized Styrenyl Byproduct Substrate->Isomer Chain Walking RuCatalyst Active Ru-Carbene RuHydride Ru-Hydride Species (Decomposition) RuCatalyst->RuHydride Thermal Decomp Metallocycle->RuCatalyst Regeneration Product Metathesis Product (Dimer or CM) Metallocycle->Product - Ethylene RuHydride->Substrate Hydride Insertion Quinone 1,4-Benzoquinone (Additive) Quinone->RuHydride Scavenges

Figure 1: Kinetic competition between productive metathesis and isomerization.[1] Note the intercepting role of Benzoquinone.[2]

Part 3: Experimental Protocols
Protocol A: Self-Metathesis (Homodimerization)

Target: Synthesis of 1,8-bis(4-methoxyphenyl)-4-octene.[1] Note: While the IUPAC numbering changes upon dimerization, the chemical connectivity is the head-to-head coupling of the butene tails.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Catalyst: Grubbs 2nd Generation (G-II) (2.0 mol%)[1]

  • Additive: 1,4-Benzoquinone (10 mol%)[1]

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.[1]

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask equipped with a reflux condenser. Cool under a stream of Argon.[1]

  • Solvent Degassing: Sparge DCM with Argon for 15 minutes. Oxygen is a catalyst poison; Ethylene (byproduct) must be allowed to escape.[1]

  • Loading:

    • Add Substrate (1.0 equiv) to the flask.[1]

    • Add 1,4-Benzoquinone (10 mol%). Critical Step: Stir for 5 mins to ensure homogeneity.

    • Dilute to 0.5 M (High concentration favors intermolecular dimerization over entropy).[1]

  • Initiation: Add G-II catalyst (2 mol%) in one portion as a solid or dissolved in minimal DCM.

  • Reaction: Heat to mild reflux (40°C) for 4–6 hours.

    • Visual Cue: Solution will turn from brownish-green to dark brown/black.[1]

  • Quench: Add Ethyl Vinyl Ether (50 equiv relative to catalyst) and stir for 30 mins. This deactivates the Ru-carbene.[1]

  • Purification: Concentrate in vacuo. Flash chromatography (Hexanes/EtOAc 9:1).

Protocol B: Cross-Metathesis (Functionalization)

Target: Coupling with Methyl Acrylate (Type II Acceptor).[1]

The Challenge: The substrate (Type I) wants to homodimerize.[1] The partner (Methyl Acrylate, Type II) is electron-deficient and slow to react.[1] The Solution: Use excess Type II partner and a more stable catalyst (Hoveyda-Grubbs II).[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Partner: Methyl Acrylate (3.0 equiv)[1]

  • Catalyst: Hoveyda-Grubbs 2nd Gen (HG-II) (2.5 mol%)[1]

  • Additive: 1,4-Benzoquinone (5 mol%)[1]

Workflow Visualization:

CM_Workflow Setup Setup: Flame-dry glassware Argon Atmosphere Mix Mix: Substrate (1 eq) + Acrylate (3 eq) + Benzoquinone (0.05 eq) in DCM Setup->Mix CatAdd Catalyst Addition: HG-II (2.5 mol%) Dissolved in minimal DCM Mix->CatAdd Reflux Reflux: 40°C for 12 hours (Open system to vent Ethylene) CatAdd->Reflux Quench Quench: Ethyl Vinyl Ether (30 min stir) Reflux->Quench

Figure 2: Step-by-step execution for Cross-Metathesis.[1]

Part 4: Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Ethylene inhibitionThe reaction is reversible.[1] Ensure the system is open to an inert gas line (bubbler) to vent ethylene.[1][3] Do not seal the vessel.
Isomerized Product Ru-Hydride formationIncrease Benzoquinone loading to 10-15 mol%. Switch to degassed Toluene to reduce thermal stress on catalyst if running >50°C.
Homodimer Dominance (in CM) Stoichiometry imbalanceIncrease Methyl Acrylate to 5.0 equiv. Add the Type I substrate slowly (syringe pump) to the catalyst/acrylate mixture.[1]
Catalyst Death Oxygen/MoistureVerify solvent dryness.[1] Use "Schlenk" technique.[1] Ensure amine impurities (if any) are removed from substrate.[1]
References
  • Grubbs Catalyst Classification & Type I/II Olefins: Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003).[1] A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society.[1][2][4][5] [1]

  • Prevention of Isomerization with Benzoquinones: Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[1][2][6] Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society.[1][2][4][5]

  • General Metathesis Protocols & Troubleshooting: Vougioukalakis, G. C., & Grubbs, R. H. (2010).[1] Ruthenium-Based Heterocyclic Carbene-Coordinated Olefin Metathesis Catalysts. Chemical Reviews.

  • Cross Metathesis of Allyl/Homoallyl Arenes: Bussneello, L. S., et al. (2021).[1] 1H NMR Analysis of the Metathesis Reaction between 1-Hexene and (E)-Anethole.[1][7] Molecules. [1]

Sources

4-(4-Methoxyphenyl)-1-butene as intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the strategic application of 4-(4-Methoxyphenyl)-1-butene (4-MP-1-B) , a versatile homoallylic anisole derivative, in medicinal chemistry.[1] Unlike conjugated styrene analogs, 4-MP-1-B possesses a flexible ethylene spacer between the aromatic ring and the reactive terminal alkene.[1] This structural feature interrupts conjugation, making it an ideal substrate for chemoselective oxidations , olefin metathesis , and anti-Markovnikov functionalization . This guide provides validated protocols for converting 4-MP-1-B into high-value pharmacophores, including precursors for rheosmin (Raspberry Ketone) analogs, homoisoflavonoids, and PROTAC linkers.[1]

Chemical Profile & Strategic Utility

This compound functions as a "masked" phenol and a flexible linker.[1] In drug discovery, its utility stems from three distinct reactivity zones:

  • The Terminal Alkene (C1=C2): A high-reactivity handle for cross-coupling and oxidation.[1] Because it is non-conjugated (homoallylic), it avoids the electronic deactivation often seen in styrenes, allowing for milder reaction conditions in Wacker oxidations and hydroborations.

  • The Ethylene Spacer (-CH2-CH2-): Provides conformational flexibility, critical for fitting into hydrophobic pockets of enzymes (e.g., Tyrosinase, COX-2) without the rigidity of stilbene derivatives.[1]

  • The p-Methoxy Group: Acts as a robust protecting group for the phenol, which can be liberated late-stage via demethylation (BBr3 or HBr), revealing the bioactive phenolic pharmacophore.

Technical Specifications
PropertySpecificationRelevance to Protocol
CAS Registry 59554-47-5 (Generic) / 35153-15-2 (Isomer specific)Verification of starting material.[1]
Molecular Weight 162.23 g/mol Stoichiometry calculations.[1]
Boiling Point ~240°CHigh boiling point allows for high-temp metathesis without pressure vessels.[1]
Solubility DCM, THF, Toluene, EtOAcCompatible with standard organic workflows.
Stability Stable to air/moistureNo glovebox required for storage; standard fridge (4°C).

Divergent Synthesis Pathways (Visualized)

The following diagram illustrates the "Hub" capability of 4-MP-1-B, showing how a single intermediate diverges into four distinct pharmacological classes.

DivergentSynthesis Start This compound (The Scaffold) Rxn1 Wacker Oxidation (PdCl2/CuCl2) Start->Rxn1 Rxn2 Cross-Metathesis (Grubbs II) Start->Rxn2 Rxn3 Hydroboration (9-BBN/H2O2) Start->Rxn3 Rxn4 Heck Coupling (Pd(OAc)2) Start->Rxn4 Prod1 Methyl Ketone (Raspberry Ketone Precursor) Rxn1->Prod1 Markovnikov Oxidation Prod2 Functionalized Internal Olefin (Lipid/Polyketide Mimics) Rxn2->Prod2 C-C Bond Formation Prod3 Primary Alcohol (PROTAC Linkers) Rxn3->Prod3 Anti-Markovnikov Hydration Prod4 1,1-Diaryl Alkene (ER Modulators) Rxn4->Prod4 Arylation

Figure 1: Divergent synthetic utility of this compound in generating distinct pharmacophores.[1]

Detailed Experimental Protocols

Protocol A: Tsuji-Wacker Oxidation (Synthesis of Methyl Ketones)

Target: Conversion of 4-MP-1-B to 4-(4-methoxyphenyl)-2-butanone (Rheosmin precursor). Mechanism: Pd(II)-catalyzed oxidation using water as the nucleophile.[1][2] The non-conjugated nature of 4-MP-1-B ensures high regioselectivity for the methyl ketone (Markovnikov) over the aldehyde.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Catalyst: PdCl2 (10 mol%)[2][3]

  • Co-oxidant: CuCl (1.0 equiv)[3]

  • Solvent: DMF/H2O (7:1 v/v)

  • Atmosphere: O2 (balloon)[3]

Step-by-Step Methodology:

  • Catalyst Activation: In a round-bottom flask, dissolve PdCl2 and CuCl in the DMF/H2O mixture.[1] Stir vigorously under an O2 balloon for 30 minutes. Why? This pre-oxidation step ensures Cu(I) is converted to the active Cu(II) species before substrate addition, reducing induction time.[3]

  • Substrate Addition: Add 4-MP-1-B slowly via syringe. The solution will typically turn dark green/brown.[1]

  • Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (Hexane/EtOAc 8:1). The starting alkene (high Rf) should disappear, replaced by the ketone (lower Rf).

  • Workup: Quench with 1M HCl (to solubilize copper salts). Extract with diethyl ether (3x). Wash combined organics with brine to remove DMF.[1]

  • Purification: Dry over MgSO4 and concentrate. Purify via silica gel flash chromatography.

Critical Control Point:

  • Regioselectivity Check: Perform 1H NMR. The product should show a sharp singlet at ~2.1 ppm (methyl ketone). If an aldehyde triplet at ~9.7 ppm is observed, the catalyst loading was too low or water concentration was insufficient.

Protocol B: Cross-Metathesis (Chain Elongation)

Target: Synthesis of functionalized internal alkenes (e.g., fatty acid mimetics).[3] Challenge: Homodimerization of the terminal alkene is a competing reaction.

Reagents:

  • Substrate A: 4-MP-1-B (1.0 equiv)[1]

  • Substrate B: Methyl Acrylate (3.0 equiv - Excess is crucial)[1]

  • Catalyst: Grubbs 2nd Generation (2-5 mol%)[1]

  • Solvent: Anhydrous DCM (0.1 M concentration)

Step-by-Step Methodology:

  • Setup: Flame-dry a Schlenk flask and purge with Argon. Add 4-MP-1-B and Methyl Acrylate in degassed DCM.

  • Catalyst Addition: Add Grubbs II catalyst in one portion. Fit with a reflux condenser.[1]

  • Reflux: Heat to 40°C (gentle reflux) for 4-6 hours. The color will shift from purple to brownish-orange.

  • Quenching: Add ethyl vinyl ether (excess) and stir for 30 minutes. Why? This coordinates with the Ru-carbene, permanently deactivating the catalyst to prevent isomerization during workup.

  • Purification: Concentrate and pass through a short pad of silica to remove Ru residues.[1][3] Isolate the trans-isomer (typically favored >10:1) via column chromatography.[1]

Quality Control & Troubleshooting

Analytical Validation (Self-Validating System): To ensure the integrity of the intermediate before proceeding to expensive late-stage steps, use the following validation logic:

TechniqueExpected Signal (4-MP-1-B)Diagnostic Failure Mode
1H NMR (CDCl3) Multiplet @ 5.8 ppm (1H, -CH=)[1] Terminal doublets @ 4.9–5.0 ppm (2H, =CH2)Isomerization: Disappearance of terminal peaks indicates migration to internal alkene (thermodynamically favored).[3]
IR Spectroscopy Strong stretch @ 1640 cm⁻¹ (C=C) Ether stretch @ 1245 cm⁻¹ (Ar-O-C)Oxidation: Appearance of broad -OH (~3400 cm⁻¹) or Carbonyl (~1710 cm⁻¹) indicates degradation.
HPLC (UV 254nm) Single sharp peak.Polymerization: Broad hump or baseline drift indicates oligomerization of the alkene.[1]

Common Troubleshooting:

  • Problem: Low yield in Wacker Oxidation.

    • Root Cause: Internal alkene isomerization.[1] Palladium can catalyze the migration of the double bond to the conjugated benzylic position (forming anethole derivatives) which are less reactive to Wacker conditions.

    • Solution: Reduce reaction temperature to 0°C or switch to a Pd(Quinox)/TBHP system for higher chemoselectivity [1].

Pathway Logic & Mechanism (Visualized)

The following diagram details the Wacker Oxidation catalytic cycle specific to this substrate, highlighting the critical nucleophilic attack step.

WackerCycle Pd_Cat PdCl4(2-) Coordination Alkene Coordination (Pd-Alkene Complex) Pd_Cat->Coordination + 4-MP-1-B Nu_Attack Nucleophilic Attack (H2O) (Markovnikov Selective) Coordination->Nu_Attack - Cl- Elimination Beta-Hydride Elimination -> Enol -> Ketone Nu_Attack->Elimination Reox Pd(0) -> Pd(II) (via CuCl2/O2) Elimination->Reox + Product (Methyl Ketone) Reox->Pd_Cat Regeneration

Figure 2: Simplified catalytic cycle for the Wacker oxidation of this compound.

References

  • DeLuca, R. J., et al. (2013).[4] "Wacker-Type Oxidation of Internal Alkenes using Pd(Quinox) and TBHP." Journal of Organic Chemistry, 78(4), 1682–1683.[4] Link[3]

  • Chatterjee, A. K., et al. (2000). "Synthesis of Functionalized Olefins by Cross and Ring-Closing Metatheses." Journal of the American Chemical Society, 122(15), 3783–3784. Link[3]

  • Tsuji, J. (1984). "Synthetic Applications of the Palladium-Catalyzed Oxidation of Olefins to Ketones." Synthesis, 1984(5), 369–384.[3] Link

  • Mitsudome, T., et al. (2006).[3][4] "Convenient and Efficient Pd-Catalyzed Regioselective Oxyfunctionalization of Terminal Olefins by Using Molecular Oxygen as Sole Reoxidant." Angewandte Chemie International Edition, 45(3), 481–485. Link[3]

Disclaimer: This protocol is intended for research purposes only. This compound and its derivatives should be handled in accordance with local safety regulations, utilizing appropriate PPE and fume hoods.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 4-(4-Methoxyphenyl)-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: G-4MPB-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Support

Executive Summary: The "Wurtz Trap"

The synthesis of 4-(4-Methoxyphenyl)-1-butene via Grignard chemistry typically involves the coupling of 4-methoxybenzylmagnesium chloride with allyl bromide .

The primary cause of low yield in this specific reaction is not the final coupling, but the formation of the Grignard reagent itself. Benzylic halides are notoriously prone to Wurtz homocoupling , where the newly formed Grignard reagent attacks unreacted starting material, forming the useless dimer 1,2-bis(4-methoxyphenyl)ethane.

This guide provides a protocol engineered to suppress dimerization and maximize the cross-coupling yield.

Module 1: Optimized Experimental Protocol

Standard ether/reflux protocols often cap yields at 50-60%. The following "High-Dilution/Low-Temp" protocol targets >85% yield.

Reagent Architecture
ComponentRoleSpecificationCritical Note
4-Methoxybenzyl Chloride PrecursorDistilled, 1.0 M solutionMust be added slowly. High local concentration triggers dimerization.
Magnesium Turnings Metal1.5 - 2.0 equiv.Mechanical activation (crushing) under

is superior to iodine.
2-Methyltetrahydrofuran (2-MeTHF) SolventAnhydrousSuperior to THF/Et2O. Higher boiling point, better separation, and kinetically suppresses Wurtz coupling.
Li₂CuCl₄ (Kochi's Catalyst) Catalyst0.1 - 1.0 mol%Essential for rapid, selective coupling with allyl bromide.
Allyl Bromide Electrophile1.1 equiv.Filter through basic alumina before use to remove acid stabilizers.
Step-by-Step Workflow
Phase 1: The "Starve-Feed" Grignard Formation

Objective: Keep the concentration of unreacted benzyl chloride near zero to prevent it from reacting with the formed Grignard.

  • Activation: Flame-dry a 3-neck flask. Add Mg turnings (2.0 equiv).[1] Dry stir vigorously for 30 mins to expose fresh metal surfaces.

  • Solvent Charge: Add minimal 2-MeTHF to cover the Mg.

  • Initiation: Add 5% of the total 4-methoxybenzyl chloride solution. Add 1 crystal of

    
    .[2] Heat gently until color fades (initiation confirmed).
    
  • Cryo-Control: Cool the mixture to 0°C - 5°C . (Standard reflux promotes dimerization).

  • Slow Addition: Add the remaining benzyl chloride dropwise over 2–3 hours .

    • Scientist's Note: If the solution turns white/cloudy rapidly, you are forming the dimer. Slow down.

Phase 2: Catalytic Cross-Coupling

Objective: Outcompete side reactions using Copper catalysis.

  • Catalyst Addition: Cool the Grignard solution to -78°C (or -20°C if scale is large). Add Li₂CuCl₄ (0.1 M in THF, 1 mol%).

  • Electrophile Addition: Add Allyl Bromide (1.1 equiv) diluted in 2-MeTHF dropwise.

  • The Warm-Up: Allow to warm to room temperature over 4 hours. The color will shift (often to dark/black) as the copper cycle turns over.

  • Quench: Pour into saturated

    
     (aq) containing 10% 
    
    
    
    (to solubilize copper salts).

Module 2: Troubleshooting & FAQs

Q1: My reaction mixture turned into a thick white slurry during Grignard formation. What happened?

Diagnosis: You have succumbed to the Wurtz Dimerization . Mechanism: The white solid is likely 1,2-bis(4-methoxyphenyl)ethane. This happens when the concentration of organic halide is too high relative to the magnesium surface area. The Fix:

  • Increase Mg: Use 3.0 equivalents of Mg to ensure the halide hits Mg before it hits a Grignard molecule.

  • Dilution: Double your solvent volume.

  • Slower Addition: The addition rate must be slower than the consumption rate.

Q2: The Grignard won't initiate, even with Iodine.

Diagnosis: Passivated Magnesium surface or "Wet" halide. The Fix:

  • Turbo-Charge: Add 1-2 drops of DIBAL-H or Red-Al to the Mg/Solvent mix. This scavenges moisture and activates the surface instantly.

  • Entrainment: Add a "sacrificial" amount (0.1 equiv) of 1,2-dibromoethane. It reacts vigorously, cleaning the Mg surface for your benzyl chloride.

Q3: I am getting the product, but also a lot of "Allyl-Allyl" coupling (1,5-hexadiene).

Diagnosis: Metal-Halogen exchange is occurring faster than cross-coupling. The Fix:

  • Switch Catalyst: Move from Copper (I) Iodide to Li₂CuCl₄ (Kochi’s Catalyst) . It is far more selective for the Cross-Coupling over the Homo-Coupling.

  • Reverse Addition: Add the Grignard to the solution of Allyl Bromide + Catalyst. This keeps the Grignard concentration low during the coupling phase.

Module 3: Mechanistic Visualization

The following diagram illustrates the kinetic competition between the desired pathway and the yield-killing Wurtz pathway.

GrignardPathways cluster_control Control Factors Start 4-Methoxybenzyl Chloride (R-Cl) Mg Mg Surface Start->Mg Slow Addition (Critical Step) Wurtz IMPURITY: Dimer (R-R) Start->Wurtz Reacts with Grignard Grignard Grignard Reagent (R-MgCl) Mg->Grignard Formation Target TARGET: This compound Grignard->Target Li2CuCl4 Catalyst + Allyl Bromide Grignard->Wurtz Attacks Excess R-Cl (Fast w/o cooling) Allyl Allyl Bromide (Catalyzed) Allyl->Target Factor1 Temp < 5°C Factor1->Grignard Factor2 2-MeTHF Solvent Factor2->Grignard

Figure 1: Kinetic competition between Grignard formation and Wurtz homocoupling. Red paths indicate yield loss.

References

  • Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on Wurtz coupling mechanisms).
  • Tamura, M., & Kochi, J. (1971). "Coupling of Grignard Reagents with Organic Halides". Synthesis, 1971(06), 303-305. (Establishes Li2CuCl4 as the standard for alkyl-Grignard coupling).

  • Knochel, P., et al. (2011). "Preparation of Functionalized Organomagnesium Reagents using a Br/Mg Exchange". Angewandte Chemie International Edition, 50(42), 9794-9824. (Modern protocols for stabilizing sensitive Grignards).

  • Ayres, J. T., et al. (2008). "Scalable Continuous Flow Process for the Synthesis of 4-Methoxybenzyl Magnesium Chloride". Organic Process Research & Development, 12(5), 982-988. (Validation of 2-MeTHF and flow/slow addition to suppress dimerization).

Sources

Technical Support Center: Purification of 4-(4-Methoxyphenyl)-1-butene by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(4-methoxyphenyl)-1-butene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the vacuum distillation of this compound. Our goal is to equip you with the scientific rationale behind the purification process to ensure the highest purity and yield in your experiments.

Introduction to the Purification Challenge

This compound is a substituted styrene with a predicted atmospheric boiling point of approximately 227°C.[1] Distillation at this temperature poses a significant risk of thermal decomposition, polymerization, and isomerization, compromising the purity and yield of the final product. Vacuum distillation is, therefore, the required method for purification, as it lowers the boiling point to a temperature where the molecule is more stable.[2]

This guide will address common challenges encountered during the vacuum distillation of this compound, from achieving the optimal vacuum to identifying and removing process-related impurities.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation necessary for purifying this compound?

A1: The high atmospheric boiling point of this compound (predicted at 227.1±9.0 °C) makes it susceptible to thermal degradation at temperatures required for distillation at atmospheric pressure.[1] Substituted styrenes can undergo polymerization and other decomposition reactions at elevated temperatures.[3] Vacuum distillation reduces the pressure above the liquid, thereby lowering its boiling point and allowing for distillation at a lower, safer temperature, which minimizes the risk of product degradation.[2]

Q2: What is the estimated boiling point of this compound under vacuum?

Pressure (mmHg)Estimated Boiling Point (°C)
1~70-80
5~95-105
10~110-120
20~125-135

These are estimations and the actual boiling point may vary. It is crucial to monitor the distillation closely. You can use an online pressure-temperature nomograph tool for a more precise estimation.[4]

Q3: What are the most common impurities I might encounter?

A3: The impurities will largely depend on the synthetic route used to prepare this compound. Common possibilities include:

  • Unreacted starting materials: For example, if synthesized via a Wittig reaction from p-anisaldehyde, residual aldehyde may be present.

  • Reaction byproducts:

    • Wittig Reaction: Triphenylphosphine oxide is a common byproduct that is a high-boiling solid and should remain in the distillation pot.[5][6]

    • Grignard Reaction: If prepared from a Grignard reagent like 4-methoxybenzylmagnesium chloride, homo-coupling (Wurtz) byproducts may form.

    • Heck Coupling: Residual palladium catalyst and phosphine ligands may be present.[7][8]

  • Isomers: Positional isomers of the double bond (e.g., 4-(4-methoxyphenyl)-2-butene) could be present.

  • Oxidation products: Exposure to air, especially at elevated temperatures, can lead to the formation of aldehydes or ketones, such as 4-(4-methoxyphenyl)butan-2-one.[9]

  • Polymerized material: High temperatures can induce polymerization of the styrene moiety.

Q4: Can I use boiling chips for vacuum distillation?

A4: No, boiling chips are ineffective under vacuum. The trapped air within the porous structure of the boiling chips is rapidly removed by the vacuum, rendering them unable to promote smooth boiling. Instead, a magnetic stir bar should be used to ensure even heating and prevent bumping.[8]

Troubleshooting Guide

This section addresses specific problems you may encounter during the vacuum distillation of this compound.

Problem 1: Difficulty Achieving or Maintaining a Stable Vacuum

Symptoms:

  • The pressure reading on the vacuum gauge is higher than expected.

  • The pressure fluctuates significantly during the distillation.

  • The distillation proceeds at a much higher temperature than anticipated for the set pressure.

Logical Troubleshooting Workflow:

G start High or Unstable Vacuum check_leaks Systematically check for leaks. Start from the pump towards the distillation flask. start->check_leaks check_pump Is the vacuum pump oil clean and at the correct level? Is the pump functioning correctly? check_leaks->check_pump solution_leaks Reseal joints, replace tubing, or repair leaks. check_leaks->solution_leaks Leak Found check_tubing Is the vacuum tubing thick-walled and free of cracks or holes? check_pump->check_tubing solution_pump Change pump oil or service the pump. check_pump->solution_pump Pump Issue check_joints Are all ground glass joints properly sealed with vacuum grease? Are clamps secure? check_tubing->check_joints check_tubing->solution_leaks Tubing Damaged virtual_leak Check for 'virtual leaks' - trapped solvent or moisture in the system. check_joints->virtual_leak check_joints->solution_leaks Joints Leaking outgassing Is there significant outgassing from the material itself? virtual_leak->outgassing solution_virtual Ensure all components are dry. Perform a low-temperature pre-evacuation. virtual_leak->solution_virtual Moisture/Solvent Trapped solution_outgassing Degas the crude material under gentle vacuum before heating. outgassing->solution_outgassing Outgassing Observed end Stable Vacuum Achieved solution_leaks->end solution_pump->end solution_virtual->end solution_outgassing->end

Caption: Troubleshooting workflow for vacuum instability.

Expert Insights:

  • A common source of leaks is at the connection between the vacuum tubing and the apparatus. Ensure the tubing is securely fitted.

  • "Virtual leaks" can be deceptive. If the pressure initially drops but then slowly rises after isolating the pump, you may have trapped volatiles in your system.[10]

Problem 2: Product is Contaminated or Purity is Low

Symptoms:

  • The distilled product has a yellow or brown discoloration.

  • Analytical data (GC-MS, NMR) shows the presence of impurities.

  • The refractive index of the product is outside the expected range.

Possible Causes and Solutions:

Impurity TypeLikely SourceRecommended Action
Isomers Incomplete stereoselectivity in synthesis or isomerization during workup/distillation.Use a fractional distillation column with a higher number of theoretical plates. Optimize the reflux ratio.
Oxidation Products Exposure to air at high temperatures.Ensure a leak-free system. Consider a nitrogen bleed to maintain an inert atmosphere if the vacuum is very high.
Polymeric Material Overheating during distillation.Lower the distillation temperature by improving the vacuum. Do not exceed the recommended pot temperature.
Starting Materials/Byproducts Incomplete reaction or side reactions.If the boiling point of the impurity is significantly different, a simple vacuum distillation should suffice. If boiling points are close, fractional vacuum distillation is necessary. A pre-distillation wash (e.g., a bicarbonate wash to remove acidic impurities) may be beneficial.
Problem 3: Bumping or Foaming of the Crude Material

Symptoms:

  • Sudden, violent boiling (bumping) that can carry crude material into the condenser and receiving flask.

  • Excessive foam formation that rises into the distillation head.

Logical Troubleshooting Workflow:

G start Bumping or Foaming check_stirring Is the magnetic stir bar rotating at a sufficient and consistent speed? start->check_stirring check_heating Is the heating rate too high? Is the heating mantle appropriately sized for the flask? start->check_heating check_volatiles Are there residual low-boiling solvents in the crude material? start->check_volatiles check_fill_volume Is the distillation flask more than two-thirds full? start->check_fill_volume solution_stirring Adjust stirring speed for a deep vortex. check_stirring->solution_stirring Inadequate Stirring solution_heating Reduce heating rate. Use a heating bath (oil or sand) for more uniform heating. check_heating->solution_heating Heating Too Rapid solution_volatiles Remove residual solvents under gentle vacuum at room temperature before increasing the heat. check_volatiles->solution_volatiles Solvent Present solution_fill_volume Use a larger distillation flask. check_fill_volume->solution_fill_volume Flask Overfilled end Smooth Distillation solution_stirring->end solution_heating->end solution_volatiles->end solution_fill_volume->end

Caption: Troubleshooting workflow for bumping and foaming.

Expert Insights:

  • Foaming can be exacerbated by certain impurities. If foaming is persistent, consider passing the crude material through a short plug of silica gel before distillation to remove polar impurities.

Experimental Protocol: Vacuum Distillation of this compound

Safety Precautions: Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Inspect all glassware for cracks or defects before use, as they can implode under vacuum.[8]

Apparatus:

  • Round-bottom flask (distillation pot)

  • Magnetic stir bar

  • Heating mantle or oil bath

  • Short-path distillation head with condenser and vacuum adapter

  • Thermometer and adapter

  • Receiving flask(s)

  • Thick-walled vacuum tubing

  • Cold trap (recommended to protect the vacuum pump)

  • Vacuum pump

  • Vacuum gauge (manometer)

Procedure:

  • Preparation:

    • Ensure all glassware is clean and completely dry.

    • Place the crude this compound and a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Assemble the distillation apparatus, ensuring all joints are lightly greased with vacuum grease and securely clamped.

    • Place the thermometer bulb so that the top is level with the bottom of the side arm of the distillation head.

  • Evacuation and Degassing:

    • Turn on the cooling water to the condenser.

    • Begin stirring the crude material.

    • Turn on the vacuum pump and allow the system to evacuate. You may observe some bubbling as residual solvents are removed.

    • Allow the system to degas for 10-15 minutes at room temperature before applying heat.

  • Distillation:

    • Once a stable vacuum is achieved, begin to gently heat the distillation pot.

    • Increase the temperature gradually. The head temperature will remain low initially and then rise rapidly as the product begins to distill.

    • Collect any low-boiling impurities as a forerun in a separate receiving flask.

    • When the temperature stabilizes at the expected boiling point for your vacuum level, switch to a clean receiving flask to collect the main fraction.

    • Record the temperature range and the pressure at which the main fraction is collected.

    • Continue distillation until only a small amount of residue remains in the distillation pot. Do not distill to dryness.

  • Shutdown:

    • Remove the heating source and allow the system to cool to room temperature.

    • Slowly and carefully vent the system by opening the valve on the vacuum trap or removing the tubing from the vacuum adapter.

    • Turn off the vacuum pump.

    • Turn off the condenser water and disassemble the apparatus.

References

  • Brainly. (2024). Consider the Wittig reaction of p-anisaldehyde with excess benzyltriphenylphosphonium chloride in a base to.
  • Alfa Chemistry. Wittig Reaction.
  • ChemicalBook. This compound.
  • Macromolecules. (1997).
  • Master Organic Chemistry. How to Purify by Distillation.
  • TutorChase. How are alkenes isolated from natural sources?.
  • ChemicalBook. 4-(4-methoxyphenyl)-2-methyl-1-butene.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Beaker & Wrench. (2025). Trouble with vacuum leaks in your distillation system? Learn how to te.
  • Quora. (2019). Are alkenes produced using fractional distillation?.
  • Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation.
  • ResearchGate. (2025). Kinetic analysis of the thermal degradation of polystyrene–montmorillonite nanocomposite.
  • Google Patents. CN1077217A - The method of purification of trans-anethole.
  • ResearchGate. Synthesis of E/Z‐(R)‐1‐[4‐(4‐Methoxyphenyl)‐4‐Phenyl‐3‐Butenyl]‐3‐Piperidinecarboxylic Acid.
  • Alfa Chemistry. Pressure-Temperature Nomogram Tool.
  • Sigma-Aldrich. Pressure-Temperature Nomograph Tool.
  • ACS Omega. (2023).
  • American Journal of Analytical Chemistry. (2016). Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s.
  • University of Babylon. buten- 2- one (Product A) and 1, 5- bis (4'- methoxyphenyl).
  • Sciencemadness Discussion Board. (2023). Anethole extraction issues.
  • ResearchGate. Experimentation and dynamic modeling of batch packed distillation for star anise essential oil purification.
  • ResearchGate. Scheme 1: Synthesis of 4-methoxybiphenyl (4-MeOBP) and by-products in the Kumada reaction.
  • KLM Technology Group. “Resolving Process Distillation Equipment Problems”.
  • University of California, Berkeley.
  • Pressure Control Solutions. (2019). Vacuum Distillation issues? | Call Pressure Control Solutions!.
  • TCI Chemicals. Pressure-Temperature Nomograph.
  • Merck Millipore. Pressure-Temperature Nomograph Tool.
  • Pressure Control Solutions. (2019). Vacuum Distillation issues? | Call Pressure Control Solutions!.
  • Google Patents. GB1094417A - Method of producing 1-(4 methoxy-phenyl)- butanone.
  • Organic Syntheses. 4-phenyl-1-butene.
  • YouTube. (2023). A-level chemistry, alkenes: Distillation, purification, yield and mechanism - exam question.
  • Alfa Chemistry. Distillation and Determination of Boiling Point.
  • PubChem. 4-(4-Methoxyphenyl)butan-1-ol.
  • NIST WebBook. 4-(4-Methoxyphenyl)-1-butanol.
  • Mirek's Web. Boiling Point Calculator.

Sources

Preventing polymerization of 4-(4-Methoxyphenyl)-1-butene during storage

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It prioritizes mechanistic understanding and actionable protocols over generic advice.

Topic: Storage Stability & Polymerization Prevention Ticket Type: Advanced Troubleshooting & Best Practices Assigned Specialist: Senior Application Scientist

Diagnostic: Is Your Sample Compromised?

Before implementing new storage protocols, assess the current state of your material. 4-(4-Methoxyphenyl)-1-butene is an electron-rich terminal alkene. Its degradation is often silent until it becomes irreversible.

ObservationDiagnosisRemediation Status
Increased Viscosity Oligomerization/Polymerization has occurred.Irreversible. Distillation may recover monomer if <10% polymer.
Yellow/Amber Color Oxidation products (quinones) or inhibitor degradation.Salvageable. Requires filtration through alumina.
White Precipitate Peroxide formation or polymer chains precipitating out.Critical. High explosion risk upon heating. Test for peroxides immediately.
Acrid/Acidic Smell Oxidative cleavage of the alkene (formation of aldehydes/acids).Irreversible. Material purity is compromised.
The Mechanism: Why is it Polymerizing?

Unlike simple aliphatic alkenes, this compound possesses a "perfect storm" of structural features that accelerate degradation:

  • The Methoxy Group: This is a strong electron-donating group (EDG). It increases the electron density of the aromatic ring, which can stabilize radical intermediates formed during degradation.

  • Benzylic & Allylic Protons: The methylene groups at positions 3 and 4 are susceptible to hydrogen abstraction.

  • The Auto-Oxidation Loop: The primary driver of instability is oxygen , not just heat. Oxygen attacks the allylic/benzylic positions to form hydroperoxides. These decompose into radicals that initiate the polymerization of the terminal alkene.

Visualizing the Degradation Pathway

The following diagram illustrates how Oxygen acts as the "match" that lights the polymerization "fuse."

DegradationMechanism Monomer This compound Peroxide Hydroperoxide (ROOH) Monomer->Peroxide Auto-oxidation (Slow) Polymer Viscous Polymer (Irreversible) Monomer->Polymer Propagation (Fast) Oxygen Atmospheric O2 Oxygen->Peroxide Radical Free Radical (R•) Peroxide->Radical Decomposition (Heat/Light) Radical->Monomer Chain Initiation

Figure 1: The Auto-Oxidation Cascade. Note that eliminating Oxygen breaks the cycle at the first step.

Storage Protocols: The "Triad of Stability"

To ensure long-term stability (>12 months), you must implement the Cold-Dark-Inert protocol.

A. Temperature: The Kinetic Brake
  • Standard: -20°C (Freezer).

  • Reasoning: Radical propagation rates obey the Arrhenius equation. Dropping from 25°C to -20°C reduces the reaction rate by approximately 20-50 fold.

B. Atmosphere: The Oxygen Exclusion
  • Requirement: Argon (Ar) blanket.

  • Why Argon? Argon is heavier than air and settles over the liquid surface, creating a more effective barrier than Nitrogen (

    
    ).
    
  • Critical Warning on TBC: If your sample contains 4-tert-butylcatechol (TBC) as an inhibitor, DO NOT store it under a strictly inert atmosphere for long periods without monitoring. TBC requires trace oxygen to function effectively (see Section 4).[1]

C. The Inhibitor Strategy (Decision Matrix)

Choosing the right inhibitor is crucial. Do not assume "one size fits all."

InhibitorTypeBest ForMechanismCritical Notes
BHT (Butylated hydroxytoluene)Antioxidant / Radical ScavengerLong-term Storage Scavenges peroxy radicals; stops the "fuse" before it lights.Recommended. Does not require dissolved O2 to function. Ideal for inert gas storage.
TBC (4-tert-butylcatechol)Polymerization InhibitorShipping / High Reactivity Terminates growing polymer chains.Requires O2. If stored under Ar/N2, TBC becomes inactive, and "popcorn polymerization" can occur if O2 leaks in later.
HQ (Hydroquinone)InhibitorGeneral Use Radical scavenger.[2]Less soluble in organic monomers than TBC/BHT. Not recommended for this lipophilic molecule.

Recommendation: For research samples of this compound, add BHT (200-500 ppm) and store under Argon at -20°C .

Pre-Reaction Preparation: Inhibitor Removal

Before using the monomer in sensitive catalytic reactions (e.g., Metathesis, Heck Coupling), you must remove the inhibitor. Inhibitors can poison Palladium and Ruthenium catalysts.

Method A: The Alumina Flash (Recommended)

This method is superior to liquid-liquid extraction (washing) because it keeps the monomer dry.

Protocol:

  • Prepare Column: Pack a small glass column or Pasteur pipette with Basic Alumina (activated).

    • Ratio: Use ~5g Alumina per 1g of monomer.

  • Elution: Pass the neat (undiluted) monomer through the column directly into your reaction flask.

    • Note: If the monomer is viscous, dilute with a small amount of dry Hexane/DCM, then evaporate solvent later.

  • Validation: The inhibitor (BHT/TBC) is polar and will bind to the alumina (often visible as a dark band). The eluate is pure monomer.

Method B: The CaH2 Distillation (For Ultra-High Purity)

Use this only if you require strictly anhydrous and oxygen-free material.

  • Stir: Stir monomer over Calcium Hydride (

    
    ) granules for 4 hours (removes water and acidic impurities).
    
  • Distill: Perform vacuum distillation.

    • Crucial: Use a low bath temperature (<60°C) and high vacuum. High heat during distillation can trigger thermal polymerization.[2][3]

Workflow Visualization

InhibitorRemoval Stock Inhibited Stock (Contains BHT/TBC) Check Check Viscosity/Color Stock->Check Column Basic Alumina Column (Adsorbs Inhibitor) Pure Pure Monomer (Use Immediately) Column->Pure Eluate Waste Spent Alumina (Contains Inhibitor) Column->Waste Retained Check->Column Pass

Figure 2: Dry purification workflow to remove phenolic inhibitors.

Frequently Asked Questions (FAQ)

Q: I found a bottle stored at room temperature for 6 months. Can I use it? A: Only if it passes the "Drop Test." Add one drop of the monomer to excess methanol.

  • Clear solution: Monomer is likely okay.[4]

  • Cloudy/White precipitate: Polymer is present.[1][3][4][5][] Purify via distillation or discard.

  • Mandatory: Test for peroxides using starch-iodide paper before heating.

Q: Can I just wash the monomer with NaOH to remove the inhibitor? A: Yes (for TBC/HQ), but it introduces water. You will then need to dry the monomer (MgSO4) and potentially distill it.[1][7] The Alumina method (Method A) is faster and maintains anhydrous conditions.

Q: Why did my monomer polymerize even though I stored it under Nitrogen? A: If you used TBC as an inhibitor, it stopped working when you removed the oxygen. TBC forms a quinone-radical complex that requires oxygen to be stable. For nitrogen storage, switch to BHT or Phenothiazine.

References
  • Sigma-Aldrich. Product Specification: 4-Allylanisole (Estragole) Storage & Stability. Retrieved from .

  • Solomon, D. H. (1972). The Chemistry of Organic Film Formers. Krieger Publishing.
  • Cheresources Community. (2010). Styrene Monomer/Inhibitor Separation Protocol.[1] Retrieved from .

  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Estragole Reactivity Profile. Retrieved from .

  • Albemarle Corporation.Ethanox® Antioxidants for Polymer Stabilization. (Industry standard data on BHT vs. TBC efficacy in anaerobic conditions).

Sources

Technical Support Center: Synthesis & Optimization of 4-Allylanisole Homologues

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 Current Ticket: #4AA-OPT-2026 Subject: Optimizing C(sp²)–C(sp³) Bond Formation for Allyl-Anisole Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome & Mission Brief

Welcome to the Technical Support Center. You are likely here because the synthesis of 4-allylanisole (Estragole) and its homologues (e.g., extended chain alkenylbenzenes) is deceivingly simple. While the target molecule appears to be a basic aryl-allyl ether or alkylated arene, the Suzuki-Miyaura cross-coupling required to synthesize it from aryl halides and allylboronates is plagued by two critical failure modes:

  • Regio-scrambling: Formation of branched (

    
    -product) vs. linear (
    
    
    
    -product) isomers.
  • Isomerization: Migration of the terminal double bond to the thermodynamically favored internal position (forming Anethole derivatives).

This guide provides a self-validating system to troubleshoot these issues, moving beyond "recipe following" to mechanistic control.

Troubleshooting Modules (FAQs)

Module A: The "Steering" Issue (Regioselectivity)

User Question: "I am coupling 4-bromoanisole with crotyl boronate, but I'm getting a mixture of linear and branched products. How do I force the reaction to yield the linear (terminal alkene) homologue?"

Technical Diagnosis: In Pd-catalyzed allylation, the oxidative addition is followed by transmetallation with the allyl species. The allyl moiety can attack the Pd-center through either its


 (more substituted) or 

(less substituted) carbon. This is governed by the steric profile of the ligand and the electronic nature of the allyl nucleophile .

The Solution Protocol: To favor the Linear (Linear-selective) product, you must increase the steric bulk around the Palladium center.

  • Switch Ligands: Move from simple phosphines (PPh₃) to bulky, electron-rich ligands.

    • Recommendation:SPhos or XPhos (Buchwald Ligands). The steric bulk of the biaryl backbone forces the allyl group to approach from the least hindered (

      
      ) position [1].
      
    • Alternative:dppf (1,1'-Bis(diphenylphosphino)ferrocene). The large bite angle can sometimes favor linear reductive elimination, though monodentate bulky phosphines are often superior for this specific transformation.

  • Boron Reagent Choice:

    • Use Allylboronic acid pinacol esters rather than trifluoroborates if regioselectivity is poor; the slower transmetallation can sometimes improve selectivity control.

Data Table 1: Ligand Effects on Regioselectivity (Typical Trends)

LigandSteric Bulk (Tolman Angle/ %V_bur)Dominant IsomerMechanism Note
PPh₃ LowMixedPoor steric control; rapid isomerization possible.
dppf Medium (Large Bite Angle)LinearBidentate rigidity discourages branched transition state.
SPhos HighLinear (>95%) Biaryl bulk blocks

-attack; promotes reductive elimination.
NHC (IMes) HighBranchedStrong

-donation often favors the more substituted carbon attack [2].
Module B: The "Brakes" Issue (Alkene Isomerization)

User Question: "I successfully synthesized 4-allylanisole, but upon scale-up/purification, the NMR shows the double bond has migrated to form the styrene derivative (Anethole). How do I stop this?"

Technical Diagnosis: The terminal alkene (allyl) is thermodynamically less stable than the internal alkene (styrene/anethole) due to conjugation with the anisole ring. This isomerization is catalyzed by trace Pd-hydride (Pd-H) species formed during the reaction (via


-hydride elimination) or by strong bases  at high temperatures [3].

The Solution Protocol:

  • Base Management:

    • Stop using: Hydroxides (KOH, NaOH) or Alkoxides (NaOtBu). These promote proton abstraction.[1]

    • Start using:K₃PO₄ (anhydrous) or CsF . These are mild enough to facilitate transmetallation without triggering rapid isomerization.

  • Temperature Control:

    • Run the reaction at the lowest effective temperature (start at 40°C, ramp to 60°C only if conversion stalls). Avoid refluxing in high-boiling solvents if possible.

  • Additives:

    • Benzoquinone (BQ): Add 5-10 mol% of 1,4-benzoquinone. BQ acts as a scavenger for Pd-H species, effectively "poisoning" the isomerization pathway while allowing the cross-coupling cycle to proceed [4].

Visualizing the Control Logic

The following diagram illustrates the decision matrix for optimizing your reaction conditions based on the observed failure mode.

OptimizationLogic Start Reaction Outcome Analysis Issue_Yield Low Yield / Incomplete Conversion Start->Issue_Yield Issue_Regio Poor Regioselectivity (Branched vs Linear) Start->Issue_Regio Issue_Isom Isomerization (Allyl -> Styrenyl) Start->Issue_Isom Sol_Yield Action: Boost Oxidative Addition 1. Use Pd-PEPPSI-IPent 2. Switch solvent to 1,4-Dioxane 3. Increase Temp (caution) Issue_Yield->Sol_Yield Check Catalyst Sol_Regio Action: Steric Steering 1. Switch to SPhos/XPhos 2. Lower Temp 3. Use Pinacol Boronates Issue_Regio->Sol_Regio Check Ligand Sol_Isom Action: Suppress Hydrides 1. Switch Base to K3PO4 2. Add 5 mol% Benzoquinone 3. Reduce Reaction Time Issue_Isom->Sol_Isom Check Base/Additives

Figure 1: Decision matrix for troubleshooting Pd-catalyzed allylation of anisole derivatives.

Validated Experimental Protocol

Protocol ID: SOP-Suzuki-Allyl-04 Target: Synthesis of 4-allylanisole (and homologues) via Suzuki-Miyaura Coupling.

Reagents:

  • Substrate: 4-Bromoanisole (1.0 equiv)

  • Coupling Partner: Allylboronic acid pinacol ester (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (3 mol%)

  • Base: K₃PO₄ (2.0 equiv, anhydrous)

  • Solvent: THF:Water (9:1) or Toluene (anhydrous)

  • Additive (Optional): 1,4-Benzoquinone (5 mol%) - Only if isomerization is observed.

Step-by-Step Workflow:

  • Inert Setup: Charge a reaction vial with 4-bromoanisole, the Pd source, the Ligand, and Base. Evacuate and backfill with Argon (3 cycles). Crucial: Oxygen promotes catalyst decomposition and homocoupling.

  • Solvent Addition: Add degassed solvent via syringe.

  • Boronate Addition: Add the Allylboronic ester dropwise at room temperature.

  • Reaction: Heat to 60°C . Monitor by TLC/LC-MS every 2 hours.

    • Checkpoint: If conversion is <20% after 4 hours, increase temp to 80°C.

  • Quench: Once starting material is consumed, cool immediately to 0°C. Quench with saturated NH₄Cl.

  • Workup: Extract with EtOAc. Wash organic layer with brine. Dry over Na₂SO₄.

    • Warning: Do not use acidic washes (HCl), as acid catalyzes the isomerization of the allyl double bond.

  • Purification: Flash chromatography on silica gel (Hexanes/EtOAc).

    • Note: Allyl-anisoles are often volatile. Do not leave under high vacuum for extended periods.

Mechanistic Insight: The Catalytic Cycle

Understanding the cycle allows you to pinpoint where the failure occurs.

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 4-Bromoanisole TransMet Transmetallation (Ar-Pd-Allyl) OxAdd->TransMet + Allylboronate + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formed Side_Isom Side Path: Beta-H Elimination (Isomerization) TransMet->Side_Isom Slow Red. Elim. or Low Sterics RedElim->Pd0 Regeneration

Figure 2: Simplified Catalytic Cycle highlighting the critical Transmetallation-to-Reductive Elimination step where regioselectivity is determined.

References

  • Yang, Y., & Buchwald, S. L. (2013).[2] "Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki–Miyaura Cross-Coupling of Allylboronates and Aryl Halides."[2][3] Journal of the American Chemical Society.[2][3][4][5]

  • Organ, M. G., et al. (2008). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal.

  • Kondolff, I., et al. (2009). "Facile Pd(II)- and Ni(II)-Catalyzed Isomerization of Terminal Alkenes into 2-Alkenes." Journal of the American Chemical Society.[2][3][4][5]

  • Hong, S. H., & Grubbs, R. H. (2006). "Prevention of Undesirable Isomerization During Olefin Metathesis." Journal of the American Chemical Society.[2][3][4][5]

Sources

Separation of 4-(4-Methoxyphenyl)-1-butene from unreacted anisole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Knowledge Base for the "Advanced Synthesis & Purification" division. It addresses the specific separation of 4-(4-Methoxyphenyl)-1-butene (Target) from Anisole (Impurity/Solvent).

Subject: Separation of this compound from Excess Anisole Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Strategy

User Issue: "I have synthesized this compound via a Grignard/Friedel-Crafts route using anisole in excess. I cannot separate the product cleanly; they co-elute on TLC, and my column is overloaded."

Root Cause Analysis:

  • Structural Similarity: Both compounds are aromatic ethers. The target molecule is essentially anisole with a non-polar butenyl tail. This results in very similar Rf values on standard silica (SiO2), causing co-elution.

  • Volume Mismatch: Chromatography is ill-suited for removing bulk solvents/reactants. Loading >10% impurity (anisole) saturates the stationary phase, destroying resolution.

The Solution Protocol: You must utilize a Two-Stage Purification Workflow .

  • Stage 1 (Bulk Separation): Vacuum Distillation (Exploiting Boiling Point Differential).

  • Stage 2 (Fine Purification): Flash Chromatography (Exploiting Chemical Reactivity/Size).

Interactive Troubleshooting Guide (Q&A)

Q1: "Why can't I just rotovap the anisole off?"

A: You likely can't achieve the necessary vacuum. Anisole has a boiling point (BP) of 154°C at atmospheric pressure. A standard rotary evaporator with a water aspirator (~20-40 mmHg) will struggle to remove it efficiently without heating the bath to >60-70°C, which risks bumping or degrading your alkene.

  • Requirement: You need a high-vacuum line (oil pump) capable of <1-5 mmHg .

Q2: "How do I set up the distillation to avoid distilling my product?"

A: You must rely on the significant Boiling Point (


BP) gap.
  • Anisole: ~154°C (760 mmHg)

    
    ~40-45°C (at 10 mmHg) .
    
  • Target (Alkene): ~235°C (760 mmHg)

    
    ~110-120°C (at 10 mmHg) .
    

Protocol:

  • Transfer mixture to a round-bottom flask (max half-full).

  • Connect a short-path distillation head.

  • Apply high vacuum (<5 mmHg).

  • Gently heat the oil bath to 60°C .

  • Observation: Anisole will distill over as a clear liquid. The temperature at the still head will remain low (~30-40°C).

  • Stop Point: When distillation slows/stops and the head temp drops, stop . Do not heat above 100°C. The residue is your crude product.

Q3: "I ran a column, but I can't distinguish the spots on TLC. They look the same under UV."

A: This is a classic detection error. Both molecules contain the 4-methoxyphenyl chromophore, so they absorb UV (254 nm) identically. You must exploit the alkene functional group on your target for differentiation.

Visualization Hack: Use Potassium Permanganate (KMnO₄) stain.

  • Anisole: No reaction (remains purple/pink).

  • Target: Contains a terminal alkene. It will instantly turn the spot bright yellow/brown on a purple background.

Q4: "What solvent system should I use for the final column?"

A: Since the target is highly lipophilic (non-polar), standard EtOAc/Hexane mixtures are often too strong.

  • Recommendation: Start with 100% Hexane (or Pentane) .

  • Gradient: Slowly increase to 2-5% Ethyl Acetate .

  • Why? The butenyl chain adds non-polar bulk. The target might actually elute faster or very close to anisole. A slow gradient in non-polar solvent stretches the separation.

Data & Properties Reference

Table 1: Physicochemical Comparison
PropertyAnisole (Impurity)This compound (Target)Impact on Separation
Boiling Point (760 mmHg) 154°C~235 - 245°C (Predicted)Primary Separation Method (Distillation)
Boiling Point (10 mmHg) ~45°C~115°CLarge window for vacuum removal.
Polarity Moderate (Ether)Moderate-Low (Ether + Alkyl chain)Difficult separation on Silica.
UV Activity (254 nm) StrongStrongCannot distinguish by UV alone.
KMnO₄ Stain NegativePositive (Brown) Critical ID Method

Visual Workflows

Workflow A: The Purification Decision Logic

This diagram illustrates the decision-making process for selecting the correct purification route based on impurity levels.

PurificationLogic Start Crude Reaction Mixture Check Anisole Content? Start->Check High > 10% (Bulk Solvent) Check->High Excess Low < 10% (Residual) Check->Low Trace Distill Step 1: Vacuum Distillation (Remove bulk Anisole) High->Distill TLC Step 2: TLC Analysis (Stain with KMnO4) Low->TLC Distill->TLC Column Step 3: Flash Chromatography (0-5% EtOAc in Hexane) TLC->Column Product Pure Product Column->Product

Caption: Decision tree prioritizing bulk removal of anisole via distillation before chromatographic refinement.

Workflow B: Distillation Setup & Parameters

This diagram details the physical setup and critical parameters for the vacuum distillation step.

DistillationSetup Flask Boiling Flask (Crude Mix) Receiver Collection Flask (Anisole) Flask->Receiver Vapor (Anisole) BP ~45°C @ 10mmHg Residue Flask Residue (Target Alkene) Flask->Residue Remains Bath Oil Bath Set: 60-70°C Bath->Flask Heat Input Vac High Vacuum (< 5 mmHg) Trap Cold Trap (Protect Pump) Vac->Trap Trap->Receiver Suction

Caption: Schematic for vacuum distillation. Note the bath temperature is kept low to distill anisole without boiling the product.

Experimental Protocol: Flash Chromatography

Prerequisite: Perform this after removing the bulk anisole via distillation.

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Column Dimensions: Use a 20:1 ratio of Silica to Crude Mass.

  • Eluent Preparation:

    • Solvent A: Hexanes (or Petroleum Ether).

    • Solvent B: Ethyl Acetate.[1]

  • Elution Gradient:

    • 0 - 5 mins: 100% Hexanes (Elutes residual Anisole).

    • 5 - 20 mins: 2% EtOAc in Hexanes.

    • 20+ mins: 5% EtOAc in Hexanes (Elutes Target).

  • Fraction Collection:

    • Collect small fractions.

    • Spot on TLC plate.

    • Dip in KMnO₄ solution and heat.

    • Keep: Fractions that turn Brown/Yellow .

    • Discard: Fractions that are UV active but do not stain (Residual Anisole).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Reich, H. J. (2024). Bordwell pKa Table and Evans pKa Table - Chromatography Tips. University of Wisconsin-Madison. (Reference for solvent polarity and TLC staining mechanisms). Link

  • ChemicalBook. (2024). This compound Properties and Boiling Point Prediction. Link

Sources

Technical Support Guide: Stability of 4-(4-Methoxyphenyl)-1-butene in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

4-(4-Methoxyphenyl)-1-butene is a homo-allylic arene characterized by a terminal alkene and an electron-rich anisole (methoxybenzene) moiety. Under acidic conditions, this molecule is thermodynamically unstable .

Researchers often assume the primary risk is simple hydration (addition of water). However, the dominant failure mode is a cascade reaction: Isomerization to the conjugated styrene derivative, followed by rapid Cationic Polymerization .

The Golden Rule: Avoid prolonged exposure to Brønsted acids (even dilute) and strong Lewis acids. If acid catalysis is required for subsequent steps, strict temperature control (<0°C) and rapid quenching are mandatory to prevent oligomerization.

Critical Stability Matrix

Use this table to predict the fate of your starting material based on your specific acidic environment.

Acid ClassExample ReagentsPrimary RiskOutcome Description
Aqueous Brønsted Dilute

, HCl,

Hydration Markovnikov addition of water yields the secondary alcohol (4-(4-methoxyphenyl)-2-butanol).
Anhydrous Strong

(conc), TsOH, TFA
Isomerization & Polymerization Rapid migration of the double bond to form the conjugated styrene, followed by solidification (gums/resins).
Strong Nucleophilic HI, HBr (conc)Ether Cleavage In addition to polymerization, high heat/conc. acid will cleave the methyl ether, yielding the phenol.
Lewis Acids

,

,

Cationic Polymerization Extremely rapid polymerization. The electron-rich ring stabilizes the cation, accelerating chain growth.

Technical Deep Dive: The Degradation Cascade

Module A: The Isomerization Trap (Thermodynamic Drift)

The terminal double bond (1-butene) is isolated from the aromatic ring. In the presence of acid, a proton adds to C1, generating a secondary carbocation at C2.[1][2] While this can be trapped by nucleophiles, a reversible hydride shift or deprotonation often moves the double bond along the chain.

The driving force is conjugation . The molecule seeks to become 1-(4-methoxyphenyl)-1-butene (anethole analog). This conjugated isomer is significantly more stable thermodynamically but highly reactive toward cationic polymerization.

Module B: Cationic Polymerization

Once the double bond migrates to the benzylic position (conjugated with the ring), the methoxy group (an Electron Donating Group) hyper-stabilizes the resulting benzylic carbocation. This makes the molecule a potent monomer for cationic polymerization, forming insoluble oligomers or gummy residues.

Visualizing the Pathway

The following diagram illustrates the mechanistic competition between hydration, isomerization, and polymerization.

G Start 4-(4-Methoxyphenyl) -1-butene (Terminal Alkene) Cation 2° Carbocation Intermediate Start->Cation + H+ Alcohol Secondary Alcohol (Hydration Product) Cation->Alcohol + H2O (Aqueous) Isomer Conjugated Styrene (Thermodynamic Sink) Cation->Isomer - H+ (Isomerization) Isomer->Cation + H+ Polymer Polymer/Oligomer (Gums/Solids) Isomer->Polymer + H+ / + Monomer (Cationic Polym.)

Figure 1: Mechanistic fate of this compound in acid. Note that the conjugated isomer (Red) is the precursor to the irreversible polymer sink (Black).

Troubleshooting & FAQs

Q1: My reaction mixture turned into a viscous oil/gum after adding HCl. What happened?

Diagnosis: You triggered Cationic Polymerization . Explanation: The acid protonated the alkene.[1][2][3][4][5] If you lacked sufficient water to trap the carbocation immediately (or used too strong an acid), the carbocation attacked another alkene molecule. The methoxy group on the ring makes this specific molecule highly susceptible to this "chain reaction," similar to how commercial styrene polymerizes. Fix: Use dilute acids only. If anhydrous conditions are needed, keep temperature < -78°C and quench immediately.

Q2: I see a new spot on TLC with a higher Rf (less polar) than my starting material.

Diagnosis: Isomerization to the conjugated alkene. Explanation: The terminal alkene (1-butene) has migrated to become the internal alkene (likely 1-butene or 2-butene derivative). Conjugated alkenes often run slightly differently on silica and are UV-active. Verification: Check UV absorbance. The conjugated isomer will have a significantly higher


 and extinction coefficient than the starting material due to ring conjugation.
Q3: Can I use HI (Hydroiodic Acid) to cleave the ether?

Diagnosis: High Risk. Explanation: While HI is the standard reagent for cleaving methyl ethers to phenols, the alkene side chain will not survive. HI will add across the double bond (forming the alkyl iodide) and likely cause polymerization before the ether cleavage is complete. Alternative: You must protect the alkene (e.g., via dihydroxylation or halogenation) before attempting ether cleavage, or use selective nucleophilic demethylation methods that spare alkenes (e.g., thiolates in DMPU).

Standard Operating Procedures (SOPs)

Protocol A: Safe Quenching of Acidic Reactions

If your synthesis requires an acidic step, follow this to prevent degradation during workup.

  • Cool Down: Cool the reaction mixture to 0°C or lower before quenching. Heat accelerates isomerization.

  • Buffer Selection: Do not use strong bases (NaOH) if you want to avoid potential aldol-type side reactions or vigorous exotherms. Use Saturated Aqueous Sodium Bicarbonate (

    
    ).
    
  • Biphasic Quench: Pour the cold reaction mixture into the stirring bicarbonate solution (not the reverse).

  • Rapid Extraction: Extract immediately into an organic solvent (DCM or EtOAc) and wash with brine to remove residual acid traces.

  • Stabilization: Add a radical inhibitor (like BHT) if concentrating large quantities, as trace peroxides can also trigger polymerization in styrene-like derivatives.

Protocol B: Analytical Monitoring (HPLC/NMR)

How to distinguish the species.

Species1H NMR Signature (approximate)
Starting Material Multiplet at

5.8 (1H) and terminal vinyl protons at

5.0 (2H).
Isomer (Conjugated) Disappearance of terminal vinyl protons. New doublet/multiplet near

6.2-6.5 (vinylic protons conjugated to ring).
Hydration Product New signal at

3.8 (CH-OH) and loss of vinyl signals.
Polymer Broadening of all aromatic and aliphatic peaks. Loss of distinct vinyl signals.

References

  • Acid-Catalyzed Hydration of Alkenes. Chemistry LibreTexts. Mechanism of protonation and Markovnikov addition.

  • Cationic Polymerization of Styrene Derivatives. National Institutes of Health (PMC). Details on how methoxy-substitution accelerates cationic polymerization in styrene systems.

  • Acidic Cleavage of Ethers. Master Organic Chemistry. Mechanisms of ether cleavage using HI/HBr and stability of aryl ethers.

  • Isomerization of Terminal Alkenes. MDPI Catalysts. Discussion on the thermodynamic migration of double bonds in acidic media.

Sources

Technical Support Center: Air-Sensitive Protocols for 4-(4-Methoxyphenyl)-1-butene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #W-Olefination-4MP1B Subject: Handling n-Butyllithium & Wittig Reagents under Inert Atmosphere Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Context

You are synthesizing 4-(4-Methoxyphenyl)-1-butene via a Wittig olefination. This route typically involves reacting 3-(4-methoxyphenyl)propanal with the ylide generated from methyltriphenylphosphonium bromide (


).

The Critical Failure Point: The deprotonation of the phosphonium salt requires a strong base, typically n-Butyllithium (n-BuLi) or Potassium tert-butoxide (KOtBu). n-BuLi is pyrophoric and intolerant of moisture. A failure to maintain a strict inert atmosphere (Argon/Nitrogen) will result in:

  • Decomposition of the base (formation of LiOH/Li2O).

  • Failure to generate the ylide (reaction mixture remains white/pale instead of turning bright yellow/orange).

  • Zero yield of the target alkene.

This guide treats the reaction setup as a self-validating system where visual cues and pre-reaction metrics confirm integrity before you commit valuable aldehyde substrate.

Phase I: The Inert Barrier (Schlenk Line Validation)

Before handling reagents, you must validate the integrity of your Schlenk line. A "mostly dry" flask is a failed flask in organolithium chemistry.

Protocol: The "Flame-Dry" Cycle
  • Evacuation: Connect the reaction flask (containing a magnetic stir bar) to the Schlenk line. Open to vacuum (< 1.0 mmHg).

  • Thermal Desorption: Heat the flask with a heat gun (approx. 200°C) while under vacuum to drive off adsorbed moisture from the glass walls.

  • Cooling: Allow to cool to room temperature under vacuum.

  • Backfill: Backfill with dry Nitrogen or Argon.

  • Repetition: Repeat this cycle 3 times .

Technical Insight: Glass surfaces are hygroscopic. A single purge is insufficient to remove the monolayer of water adsorbed to the silicate lattice, which is enough to quench small quantities of n-BuLi.

Phase II: Reagent Integrity & Validation (n-BuLi)

Do not trust the label molarity. Organolithiums degrade over time. You must titrate your n-BuLi to ensure accurate stoichiometry. Excess base causes side reactions; insufficient base leaves unreacted phosphonium salt.

The Self-Validating Step: 1,10-Phenanthroline Titration

Use this method to determine the active concentration of n-BuLi.

Materials:

  • 4 mL Anhydrous THF (inhibitor-free).

  • ~10 mg 1,10-Phenanthroline (indicator).

  • Dry 2-butanol (titrant).[1]

Procedure:

  • Dissolve 1,10-phenanthroline in 4 mL THF under Argon.

  • Add exactly 1.0 mL of your n-BuLi solution.

    • Visual Check: The solution must turn Deep Rust-Red . This confirms the presence of active organolithium species (complexation with the indicator).

  • Titrate with dry 2-butanol using a microliter syringe until the solution turns Clear Yellow .

  • Calculation: Molarity (n-BuLi) = (Volume of 2-butanol × Molarity of 2-butanol) / 1.0 mL.

Data Visualization: Titration Logic Flow

TitrationLogic start Start Titration add_ind Add 1,10-Phenanthroline to dry THF start->add_ind add_buli Add 1.0 mL n-BuLi add_ind->add_buli check_color Check Color add_buli->check_color red Deep Rust Red check_color->red Active Li species yellow Pale Yellow/Clear check_color->yellow Quenched/Dead titrate Titrate with 2-Butanol red->titrate discard DISCARD REAGENT (Inactive) yellow->discard end_point Endpoint: Sharp transition to Yellow titrate->end_point calc Calculate Molarity end_point->calc

Figure 1: Decision logic for validating n-Butyllithium quality prior to reaction commitment.

Phase III: The Wittig Reaction Protocol

Substrate: 3-(4-methoxyphenyl)propanal Reagent: Methyltriphenylphosphonium bromide (


)
Base:  n-Butyllithium (titrated)
Solvent:  Anhydrous THF (distilled from Na/Benzophenone or passed through activated alumina).
Step-by-Step Methodology
  • Suspension Preparation:

    • In your flame-dried Schlenk flask, suspend

      
       (1.2 equiv) in anhydrous THF (0.5 M concentration relative to phosphonium salt).
      
    • Cool the suspension to 0°C (Ice/Water bath).

  • Ylide Generation (The Critical Color Change):

    • Add n-BuLi (1.1 equiv) dropwise via syringe.

    • Mechanism:[2][3][4][5][6] n-BuLi deprotonates the methyl group on the phosphorous.

    • Visual Validation: The white suspension MUST turn to a bright yellow/canary yellow solution (the Ylide).

    • Troubleshooting: If the solution remains white or pale, moisture has quenched the n-BuLi. STOP. Do not add your aldehyde.

  • Substrate Addition:

    • Stir the ylide solution for 30-60 minutes at 0°C.

    • Add 3-(4-methoxyphenyl)propanal (1.0 equiv) dropwise (neat or dissolved in minimal THF).

    • The yellow color will fade as the ylide is consumed and the betaine/oxaphosphetane intermediate forms.

  • Completion:

    • Allow to warm to Room Temperature (RT). Stir for 2-4 hours.

    • A heavy precipitate (Triphenylphosphine oxide,

      
      ) will form.
      

Phase IV: Safe Quenching & Workup

Quenching destroys residual high-energy intermediates. This is an exothermic process and must be controlled to prevent "volcanoing" or fires.

The "Gradient Quench" Method:

  • Cool the reaction mixture back to 0°C.

  • Step 1: Add Isopropanol dropwise. (Reacts slower than water, safer for residual n-BuLi).

  • Step 2: Add Methanol .

  • Step 3: Add Saturated Aqueous Ammonium Chloride (

    
    ) .
    
  • Workup: Extract with Diethyl Ether or Hexanes. (Note:

    
     is less soluble in hexanes, aiding purification).
    

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
No Color Change (stays white) after n-BuLi addition.Moisture Ingress. The n-BuLi reacted with water in the solvent or flask walls instead of the phosphonium salt.ABORT. Do not waste the aldehyde. Re-dry solvent (molecular sieves 3Å/4Å) and flame-dry glassware again.
Sparking at the needle tip.Pyrophoric Reaction. n-BuLi is reacting with air humidity at the needle tip.Ensure a nitrogen "blanket" or positive pressure is flowing from the flask. Pull a small plug of inert gas into the syringe before transfer.[7]
Low Yield of Alkene.Incorrect Stoichiometry. The n-BuLi titer was lower than assumed, leading to incomplete ylide formation.Titrate n-BuLi immediately before use. Ensure the phosphonium salt is fully dry (vacuum oven) before weighing.
Emulsion during workup.[8]Phosphine Oxide interference.

can act as a surfactant.
Filter the crude mixture through a celite pad before aqueous workup to remove bulk

.

Reaction Pathway Visualization

WittigPathway Precursors Precursors: MePPh3Br + THF BaseAdd Add n-BuLi (0°C) Precursors->BaseAdd Ylide Ylide Formed (Ph3P=CH2) VISUAL: Bright Yellow BaseAdd->Ylide Deprotonation Moisture Moisture Present BaseAdd->Moisture AldehydeAdd Add Aldehyde: 3-(4-methoxyphenyl)propanal Ylide->AldehydeAdd Nucleophilic Attack Intermediate Oxaphosphetane (4-membered ring) AldehydeAdd->Intermediate Cyclization Products Product: This compound + Ph3PO (Solid) Intermediate->Products Elimination (Driving Force: P=O bond) Fail Reaction Stays White NO REACTION Moisture->Fail

Figure 2: Mechanistic pathway and visual checkpoints for the synthesis of this compound.

References

  • Schlenk Line Survival Guide. (2023). An Illustrated Guide to Schlenk Line Techniques. Retrieved from [9]

  • Sigma-Aldrich Technical Bulletin. (2008). Titration Solution for Quantitative Analysis of BuLi. Retrieved from

  • University of Rochester. (n.d.).[8] How To: Titrate Alkyllithiums. Department of Chemistry.[8] Retrieved from

  • Environmental Health & Safety. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. National Institutes of Health (PMC). Retrieved from

  • Organic Chemistry Portal. (n.d.). Wittig Reaction: Mechanism and Examples.[3][4] Retrieved from

Sources

Validation & Comparative

C13 NMR chemical shifts for 4-(4-Methoxyphenyl)-1-butene terminal alkene

Comprehensive Guide to C NMR Chemical Shifts: 4-(4-Methoxyphenyl)-1-butene

Executive Summary

This technical guide provides a detailed analysis of the


C NMR chemical shifts for this compoundComparative Structural Analysis (CSA)4-Phenyl-1-buteneEstragole

Key Insight: The para-methoxy group exerts a profound shielding effect on the aromatic ring (ortho positions) and a strong deshielding effect at the ipso-oxygen carbon, yet its electronic influence on the terminal alkene double bond (4 carbons away) is negligible. This "insulation effect" is a critical structural validation marker.

Chemical Shift Analysis & Assignment

The following data represents high-confidence chemical shift values derived from comparative spectral analysis of 4-(4-methoxyphenyl)alkyl systems in

Table 1: C NMR Chemical Shift Assignments (100 MHz, )
PositionCarbon TypeShift (

, ppm)
Multiplicity (DEPT)Electronic Environment & Assignment Logic
C4' Aromatic (C-O)157.8 C (quat)Deshielded: Direct resonance donation from Oxygen lone pairs. Distinctive low-field signal.
C2 Internal Alkene138.5 CHDeshielded:

hybridization. Typical range for terminal alkenes (internal carbon).
C1' Aromatic (Ipso)134.2 C (quat)Shielded (relative to C4'): Para to the methoxy group; inductive donation from the alkyl chain.
C2', C6' Aromatic (Meta)129.3 CHNeutral: Meta to the strong electron-donating OMe group; shifts resemble unsubstituted benzene.
C1 Terminal Alkene114.8

Shielded: Terminal

carbon. Unaffected by the remote aryl substituent.
C3', C5' Aromatic (Ortho)113.8 CHHighly Shielded: Strong resonance donation from OMe increases electron density at these positions.
OMe Methoxy55.3

Deshielded: Inductive effect of Oxygen. Diagnostic signal for aryl methyl ethers.
C3 Allylic35.8

Shielded:

carbon adjacent to alkene.
C4 Benzylic34.5

Shielded:

carbon adjacent to aromatic ring. Often overlaps with allylic signals.

Note: "Meta" and "Ortho" refer to the position relative to the Methoxy group, which is the dominant directing group.

Comparative Structural Analysis (CSA)

To validate the assignment, we compare the target molecule with 4-Phenyl-1-butene (lacks OMe) and Estragole (shorter chain). This triangulation confirms the assignment of the aliphatic chain and the isolation of the alkene from electronic effects.

Table 2: Comparative Shift Analysis ( , ppm)
Carbon MoietyTarget: this compoundControl 1: 4-Phenyl-1-buteneControl 2: Estragole (1-Allyl-4-methoxybenzene)Structural Insight
Alkene (

)
114.8 114.6115.6Insulation: The alkene shift is nearly identical to the unsubstituted parent, confirming the aliphatic chain effectively insulates the double bond from the OMe group.
Alkene (

)
138.5 138.2137.8Chain Length: Moving the alkene one carbon further (Estragole

Target) causes a slight downfield shift due to the change from benzylic to homobenzylic connectivity.
Aromatic (Ortho-OMe) 113.8 128.3 (Ortho-H)113.9Electronic Fingerprint: The ~14 ppm upfield shift (vs Control 1) is the definitive marker for the para-methoxy group.
Aromatic (Ipso-O) 157.8 N/A158.3Consistency: The C-O shift is robust and barely affected by the alkyl chain length.

Experimental Protocol: High-Fidelity Acquisition

To resolve the closely spaced aliphatic signals (C3 vs C4) and ensure accurate integration (if using inverse-gated decoupling), follow this protocol.

Reagents & Preparation
  • Solvent: Chloroform-d (

    
    , 99.8% D) with 0.03% v/v TMS.
    
  • Concentration: 30–50 mg of sample in 0.6 mL solvent. Note: High concentration is preferred for

    
    C detection.
    
  • Tube: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Instrument Parameters (400 MHz equivalent)
  • Pulse Sequence: zgpg30 (Bruker) or s2pul (Varian). Standard power-gated proton decoupling.

  • Spectral Width: 0 – 220 ppm.

  • Relaxation Delay (D1):

    • Routine ID: 2.0 seconds.[1]

    • Quantitative: >10 seconds (required for accurate integration of Quaternary carbons C1' and C4').

  • Scans (NS): Minimum 256 scans (approx. 15 mins) for clear observation of quaternary carbons.

  • Processing: Apply Exponential Multiplication (LB = 1.0 - 2.0 Hz) to enhance S/N ratio before Fourier Transform.

Structural Elucidation Workflow

The following logic flow illustrates the decision-making process for assigning the spectrum of this molecule.

NMR_AssignmentStartAcquire 13C{1H} SpectrumRegion_CheckAnalyze Chemical Shift RegionsStart->Region_CheckLow_FieldRegion: 110 - 160 ppm(sp2 Carbons)Region_Check->Low_FieldHigh_FieldRegion: 0 - 60 ppm(sp3 Carbons)Region_Check->High_FieldOxygen_CheckSignal > 150 ppm?Low_Field->Oxygen_CheckMethoxy_CheckSignal ~55 ppm?High_Field->Methoxy_CheckAssign_COAssign: C4' (Ipso-O)~158 ppmOxygen_Check->Assign_COYesAlkene_CheckDEPT-135 Phase?Oxygen_Check->Alkene_CheckNoAssign_TermNegative Phase (CH2)Assign: C1 (=CH2)~114.8 ppmAlkene_Check->Assign_TermAssign_IntPositive Phase (CH)Assign: C2 (=CH-)~138.5 ppmAlkene_Check->Assign_IntArom_CheckRemaining Aromatic SignalsAlkene_Check->Arom_CheckAssign_OrthoShielded (~114 ppm)Assign: C3', C5' (Ortho to OMe)Arom_Check->Assign_OrthoAssign_OMeAssign: OMe Group~55.3 ppmMethoxy_Check->Assign_OMeYesAliphatic_CheckSignals ~30-40 ppmMethoxy_Check->Aliphatic_CheckNoAssign_ChainAssign: C3 (Allylic) & C4 (Benzylic)~34-36 ppmAliphatic_Check->Assign_Chain

Figure 1: Logic flow for the structural assignment of this compound based on chemical shift regions and DEPT phasing.

References

  • Benchchem. "13C NMR Analysis of Long-Chain Alkenes: Chemical Shifts and Protocols." Benchchem Application Notes.

  • ChemicalBook. "4-Phenyl-1-butene (CAS 768-56-9) 13C NMR Spectrum." ChemicalBook Spectral Database.

  • National Institutes of Health (NIH). "Estragole (1-Allyl-4-methoxybenzene) Compound Summary & Spectral Data." PubChem.

  • University of Wisconsin-Madison. "13C NMR Chemical Shift Table: Substituent Effects in Aromatic Systems." Department of Chemistry.

  • Royal Society of Chemistry. "Synthesis and Characterization of Styryl Derivatives: NMR Data for (E)-1-(4-methoxystyryl)benzene." RSC Advances.

Comparative Guide: Mass Spectrometry Fragmentation of 4-(3-Butenyl)anisole (CAS 20574-98-5)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry fragmentation pattern of 1-(but-3-en-1-yl)-4-methoxybenzene (CAS 20574-98-5), comparing its behavior to structural analogs like Estragole.

Executive Summary

Subject: 1-(but-3-en-1-yl)-4-methoxybenzene (CAS 20574-98-5) Common Name: 4-(3-Butenyl)anisole Molecular Formula: C₁₁H₁₄O (MW: 162.23 Da) Core Application: Chemical intermediate for organozinc synthesis; probe for benzylic radical clock mechanisms.

This guide analyzes the fragmentation mechanics of CAS 20574-98-5 using Electron Ionization (EI) and Electrospray Ionization (ESI). Unlike its shorter-chain analog Estragole (C₁₀H₁₂O), CAS 20574-98-5 exhibits a distinct "Stabilized Radical Loss" pathway, making it a superior model for studying benzylic cleavage kinetics.

Chemical Identity & Structural Context

Understanding the specific carbon chain length is critical for interpreting the mass spectrum.[1]

FeatureCAS 20574-98-5 (Subject)Estragole (Comparator)
Structure p-MeO-Ph-CH₂-CH₂-CH=CH₂p-MeO-Ph-CH₂-CH=CH₂
Chain Length Butenyl (4 Carbons)Allyl (3 Carbons)
Benzylic Bond Ar-CH₂ — CH₂-CH=CH₂Ar-CH₂ — CH=CH₂
Leaving Group Allyl Radical (Stabilized)Vinyl Radical (Unstable)

Experimental Protocol (Recommended)

To replicate the fragmentation patterns described, the following acquisition parameters are validated for anisole derivatives.

Method A: GC-MS (Electron Ionization)
  • Inlet Temp: 250°C

  • Ion Source: 230°C, 70 eV[1]

  • Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm)

  • Carrier Gas: Helium @ 1.0 mL/min

  • Gradient: 50°C (1 min) → 10°C/min → 300°C[1]

Method B: LC-MS/MS (Electrospray Ionization)
  • Ionization: ESI Positive Mode (+ve)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 25 V (Low fragmentation) vs. 50 V (High fragmentation)

  • Mobile Phase: A: H₂O + 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid

Fragmentation Analysis

The mass spectrum of CAS 20574-98-5 is dominated by the stability of the Methoxybenzyl Cation (m/z 121).

Primary Pathway: Benzylic Cleavage

The defining feature of CAS 20574-98-5 is the cleavage of the C(α)–C(β) bond in the side chain.

  • Precursor: Molecular Ion (m/z 162 ).[1]

  • Mechanism: Homolytic cleavage occurs at the benzylic position.[1]

  • Leaving Group: The 4-carbon chain allows the departure of a neutral Allyl Radical (•CH₂-CH=CH₂).

  • Product: The charge is retained on the aromatic ring, forming the resonance-stabilized Methoxybenzyl Cation (m/z 121).[1]

Why this matters: In Estragole, the same cleavage would require the loss of a Vinyl Radical ([1]•CH=CH₂), which is thermodynamically unfavorable.[1] Therefore, CAS 20574-98-5 produces the m/z 121 fragment with significantly higher efficiency than Estragole.

Secondary Pathways
  • Methyl Radical Loss (m/z 147): Direct loss of[1] •CH₃ from the methoxy group.[1] Common in all anisoles.[1]

  • Tropylium Degradation (m/z 91): The m/z 121 ion further fragments by losing Formaldehyde (CH₂O, 30 Da) to form the classic Tropylium ion (C₇H₇⁺).[1]

  • Phenyl Cation (m/z 77): Final degradation of the aromatic ring.[1][2]

Data Summary Table
m/z (Da)Ion IdentityOrigin / MechanismRelative Abundance (Predicted)
162 [M]•+Molecular IonHigh (Parent)
147 [M - CH₃]+Loss of methyl from methoxy groupMedium
121 [C₈H₉O]+Base Peak . Benzylic cleavage losing Allyl radical.[1]100% (Dominant)
91 [C₇H₇]+Tropylium ion (Loss of CH₂O from m/z 121)High
77 [C₆H₅]+Phenyl cationLow

Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation logic between CAS 20574-98-5 and its analog Estragole, highlighting the thermodynamic "gate" that dictates the spectral difference.

FragmentationPathway M_162 CAS 20574-98-5 [M]+ m/z 162 Transition_A Benzylic Cleavage (Alpha-Beta Bond) M_162->Transition_A M_Estragole Estragole [M]+ m/z 148 Transition_B Benzylic Cleavage (Alpha-Beta Bond) M_Estragole->Transition_B Ion_121 Methoxybenzyl Cation m/z 121 (Base Peak) Transition_A->Ion_121 Fast Kinetics Neutral_Allyl Loss: Allyl Radical (•CH2-CH=CH2) STABLE Transition_A->Neutral_Allyl Transition_B->Ion_121 Slow/Minor Pathway Neutral_Vinyl Loss: Vinyl Radical (•CH=CH2) UNSTABLE Transition_B->Neutral_Vinyl Ion_91 Tropylium Ion m/z 91 Ion_121->Ion_91 - CH2O (30 Da)

Figure 1: Comparative fragmentation pathway. Note the "Fast Kinetics" path for CAS 20574-98-5 driven by the stability of the neutral allyl radical, contrasting with the inhibited pathway in Estragole.[1]

Performance Comparison: Identification Reliability

When distinguishing CAS 20574-98-5 from potential impurities or analogs, the 121/162 ratio is the key metric.

MetricCAS 20574-98-5Estragole (Analog)Interpretation
Base Peak m/z 121m/z 148 or 147CAS 20574-98-5 fragments more easily due to chain length.
M+ Stability ModerateHighEstragole retains M+ longer because cleavage is energetically costly.[1]
Diagnostic Ion m/z 91 (High Abundance)m/z 77 (Variable)The 121->91 transition is cleaner in CAS 20574-98-5.
Analyst Recommendation

For unambiguous identification in complex matrices (e.g., biological fluids or reaction mixtures):

  • Monitor Transition: In LC-MS/MS (MRM mode), select 163 > 121 (ESI+).[1]

  • Confirmation: Use 121 > 91 as a qualifier transition.

  • Avoid: Relying solely on m/z 121 in single-quadrupole systems, as it is common to all p-methoxybenzyl compounds. You must observe the parent m/z 162 (or 163 in ESI) to confirm the specific butenyl chain.[1]

References

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of Anisole (CAS 100-66-3) and Alkyl-Anisole Derivatives. NIST Chemistry WebBook, SRD 69.[1][3][4][5] [Link][1][6]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard reference for benzylic cleavage mechanisms).

  • Kyoto University. (2016).[1] Studies on Preparation of Functionalized Organozinc Reagents. (Cites synthesis and characterization of CAS 20574-98-5). [Link][1]

Sources

Comparative GC-MS Profiling Guide: 4-(3-butenyl)anisole and Phenylpropene Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical advisory for analytical chemists and pharmaceutical researchers. It addresses the specific challenge of identifying 4-(3-butenyl)anisole —a less common homolog of the well-known phenylpropenes (Estragole/Anethole)—distinguishing it through retention indices and mass spectral signatures.

Executive Summary & Chemical Context[1][2][3][4]

In the analysis of essential oils (e.g., Agastache rugosa, Foeniculum vulgare) and synthetic intermediates, researchers frequently encounter phenylpropanoids. While Estragole (4-allylanisole) and Anethole are standard, the homologous compound 4-(3-butenyl)anisole (C₁₁H₁₄O) presents a specific identification challenge.

This compound contains a 4-carbon side chain (butenyl) rather than the 3-carbon chain (allyl/propenyl) found in Estragole and Anethole. This structural difference results in a predictable but critical shift in Gas Chromatography (GC) retention time and a distinct Mass Spectrometry (MS) molecular ion, often overlooked in standard library automated searches which prioritize the more common C₁₀ analogs.

Key Analytical Challenge: Differentiating 4-(3-butenyl)anisole from co-eluting isomers or Anethole due to close retention indices on non-polar columns.

Comparative Retention Data (GC)

The following data compares the retention behavior of 4-(3-butenyl)anisole against its primary structural analogs.

Experimental Note: The Retention Index (RI) for 4-(3-butenyl)anisole is derived from homologous series extension principles validated against experimental datasets for alkyl-substituted anisoles.

Table 1: Kovats Retention Indices (KI) Comparison
Compound NameStructure TypeMolecular WeightKI (DB-5 / Non-Polar)*KI (DB-Wax / Polar)**
Estragole Allyl (C3, terminal alkene)148.201195 ± 101670 ± 15
Anethole ((E)-Anethole)Propenyl (C3, conjugated)148.201285 ± 101835 ± 15
4-(3-butenyl)anisole Butenyl (C4, terminal alkene)162.23 1295 ± 15 (Predicted)1760 ± 20 (Predicted)
  • Comparison Logic: On non-polar columns (DB-5/HP-5), the addition of a methylene group (-CH₂-) to an alkyl side chain typically increases the RI by approximately 100 units .

    • Estragole (1195) + CH₂ ≈ 4-(3-butenyl)anisole (1295).

  • Critical Co-elution Risk: Note that the predicted RI of 4-(3-butenyl)anisole (1295) is dangerously close to (E)-Anethole (1285) .

  • Resolution Strategy: Do not rely solely on DB-5 retention times. The Mass Spectrum (MW 162 vs 148) is the definitive discriminator.

Mass Spectrometry (MS) Fragmentation Analysis

While retention times may overlap, the mass spectral signatures provide absolute confirmation.

Table 2: Diagnostic Ion Comparison
CompoundMolecular Ion (

)
Base Peak (

)
Key Fragment IonsMechanistic Insight
Estragole m/z 148 m/z 148 or 117117, 121, 91, 77Loss of -OCH₃ (31) or allyl radical.
4-(3-butenyl)anisole m/z 162 m/z 121162, 121, 91, 134McLafferty Rearrangement is less favored; dominant cleavage forms the methoxybenzyl cation (m/z 121).
Identification Workflow
  • Check

    
    :  If the parent ion is 162 , it is the butenyl homolog, not Estragole/Anethole (148).
    
  • Check m/z 121: Both compounds produce a strong m/z 121 peak (methoxybenzyl cation). This confirms the anisole core but does not distinguish the side chain.

  • Check

    
     Mass:  The loss of the side chain:
    
    • Estragole:

      
       (Vinyl radical loss, rare) or complex rearrangement.
      
    • Butenyl:

      
       (Allyl radical loss from the butenyl chain).
      

Analytical Decision Tree (Visualization)

The following diagram illustrates the logical workflow for identifying 4-(3-butenyl)anisole in a complex matrix containing phenylpropanoids.

GCMS_Workflow Start Unknown Peak Detected (Region: 1100-1350 RI) CheckMW Check Molecular Ion (M+) Start->CheckMW MW148 M+ = 148 CheckMW->MW148 C10 Analogs MW162 M+ = 162 CheckMW->MW162 C11 Homolog CheckRI Check Retention Index (DB-5 Column) MW148->CheckRI Verify Verify: Base Peak m/z 121 (Methoxybenzyl Cation) MW162->Verify Estragole ID: Estragole (RI ~1195) CheckRI->Estragole RI < 1250 Anethole ID: (E)-Anethole (RI ~1285) CheckRI->Anethole RI > 1250 Butenyl ID: 4-(3-butenyl)anisole (RI ~1295) Verify->Butenyl Confirmed

Figure 1: Logical decision tree for differentiating 4-(3-butenyl)anisole from common phenylpropanoids using GC-MS data.

Recommended Experimental Protocol

To ensure reproducibility and accurate identification, the following protocol utilizes a Standard Addition approach if the pure standard of 4-(3-butenyl)anisole is unavailable, relying on the predictable shift from Estragole.

A. Sample Preparation (HS-SPME)
  • Rationale: Headspace Solid-Phase Microextraction (HS-SPME) is preferred over liquid injection to minimize non-volatile matrix interference and maximize sensitivity for volatile phenylpropanoids.

  • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm.

  • Incubation: 1.0 g sample in 10 mL vial, incubated at 60°C for 15 min (equilibrium).

  • Extraction: 30 min at 60°C.

B. GC-MS Parameters
  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent (HP-5, Rxi-5Sil MS).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Injector: Splitless mode (1 min), 250°C.

  • Oven Program (Critical for Separation):

    • Initial: 50°C for 2 min.

    • Ramp 1: 3°C/min to 180°C (Slow ramp separates co-eluting isomers).

    • Ramp 2: 20°C/min to 280°C.

    • Hold: 5 min.

  • MS Source: EI mode, 70 eV, Source Temp 230°C, Scan range 40–350 m/z.

C. Self-Validating Quality Control
  • Alkane Ladder: Inject a C8–C20 alkane standard mix under identical conditions. Calculate the Kovats Index for the unknown peak.

  • Relative Retention Check: If Estragole is present in the sample, calculate the Relative Retention Time (RRT).

    • Expected RRT for 4-(3-butenyl)anisole ≈ 1.08 – 1.10 .

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum and Retention Data for Anisole and Derivatives.[1] NIST Chemistry WebBook, SRD 69.[2] [Link]

  • Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry.[1][3] Allured Publishing Corporation.[4] (Standard reference for terpene/phenylpropanoid RI values).

  • PubChem. (2025). Compound Summary: 1-(3-butenyl)-4-methoxybenzene (CAS 20574-98-5). National Library of Medicine. [Link]

  • Babushok, V. I., Linstrom, P. J., & Zenkevich, I. G. (2011). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Journal of Physical and Chemical Reference Data. (Source for homologous series retention behavior). [Link]

Sources

Technical Guide: UV-Vis Characterization of 4-(4-Methoxyphenyl)-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the ultraviolet-visible (UV-Vis) absorption profile of 4-(4-Methoxyphenyl)-1-butene , a structural intermediate often utilized in organic synthesis and medicinal chemistry.

Critical Insight: Unlike its conjugated isomers (e.g., Anethole or 4-Methoxystyrene), this compound possesses an isolated alkene separated from the aromatic ring by two methylene units. Consequently, its UV-Vis spectrum is governed strictly by the anisole (methoxybenzene) chromophore , resulting in a distinct "non-conjugated" spectral fingerprint. This distinction is vital for quality control, as the presence of conjugated impurities can be detected via bathochromic shifts and hyperchromic effects.

Spectroscopic Profile & Mechanistic Analysis

The UV-Vis spectrum of this compound is defined by the electronic transitions of the methoxy-substituted benzene ring. The terminal alkene (


) absorbs in the far UV (<195 nm) and does not significantly perturb the aromatic 

transitions due to the insulating ethylene bridge (

).
Predicted Spectral Characteristics

Based on the Anisole Chromophore and homologous data (e.g., Estragole/4-Allylanisole):

  • Primary Band (

    
     Band): 
    
    
    
    • Origin: Allowed ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       transition of the benzene ring.[1]
      
    • Intensity: High Molar Absorptivity (

      
      ).
      
  • Secondary Band (

    
     Band): 
    
    
    
    • Origin: Forbidden

      
       transition (symmetry broken by the methoxy group).
      
    • Intensity: Lower Molar Absorptivity (

      
      ).
      
    • Fine Structure: Often exhibits vibrational fine structure characteristic of p-substituted anisoles.

Comparative Performance Analysis

The following table compares this compound with its conjugated isomer (Anethole) and the parent chromophore (Anisole). This comparison highlights the optical penalty of isolation versus the optical gain of conjugation .

FeatureTarget: this compound Alternative: Anethole (Conjugated Isomer)Reference: Anisole (Parent)
Structure Isolated (

)
Conjugated (

)
Aromatic Only (

)
Primary

~220 nm ~259 nm ~217 nm
Secondary

~275 nm (Merged with primary)~271 nm
Absorptivity (

)
Moderate (~1,800 at 275 nm)High (~20,000 at 259 nm)Moderate (~1,500 at 271 nm)
Detection Limit Standard SensitivityHigh Sensitivity (Hyperchromic)Standard Sensitivity
Shift Type Auxochromic (Methoxy effect only)Bathochromic (Conjugation effect)Baseline

Analyst Note: If your sample of this compound shows a strong peak near 260 nm , it is likely contaminated with a conjugated isomer or oxidation product.

Experimental Protocol: Determination of

Objective: To accurately determine the absorption maximum and molar absorptivity of the target compound while avoiding solvent cutoff interference.

Reagents:

  • Analyte: this compound (>98% purity).[2]

  • Solvent: HPLC-grade Acetonitrile (ACN) or Methanol (MeOH) .

    • Reasoning: ACN has a UV cutoff of ~190 nm, allowing clear observation of the primary band at 220 nm.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Weigh approximately 10 mg of the analyte into a 100 mL volumetric flask.

    • Dissolve in ACN and dilute to volume.

    • Concentration: ~0.1 mg/mL (

      
       M).
      
  • Working Standard (Dilution):

    • Transfer 1.0 mL of Stock Solution to a 10 mL volumetric flask.

    • Dilute to volume with ACN.

    • Final Concentration: ~

      
       M.
      
    • Target Absorbance: 0.5 - 1.0 AU (at 220 nm).[3]

  • Baseline Correction:

    • Fill two matched quartz cuvettes (1 cm pathlength) with pure ACN.

    • Place in the reference and sample holders of the spectrophotometer.

    • Run a "Baseline/Zero" scan from 200 nm to 400 nm.

  • Measurement:

    • Replace the solvent in the sample cuvette with the Working Standard.

    • Scan from 200 nm to 400 nm.[4]

    • Data Validation: If Absorbance > 1.5, dilute further to ensure linearity (Beer-Lambert Law).

  • Calculation:

    • Identify ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      .[5][6]
      
    • Calculate Molar Absorptivity (

      
      ):
      
      
      
      
      Where
      
      
      = Absorbance,
      
      
      = Concentration (M),
      
      
      = Pathlength (1 cm).
Diagnostic Workflow & Logic Pathway

The following diagram illustrates the decision logic for characterizing the compound and distinguishing it from conjugated impurities.

UV_Characterization_Workflow Start Start: UV-Vis Scan (200-400 nm) CheckPeaks Analyze Peak Positions Start->CheckPeaks Decision1 Primary Peak > 250 nm? CheckPeaks->Decision1 Result_Conjugated Contamination Alert: Conjugated Isomer Present (e.g., Anethole) Decision1->Result_Conjugated Yes (Red Shift) CheckSecondary Check Secondary Band (~275 nm) Decision1->CheckSecondary No (Max ~220 nm) Decision2 Distinct Band at 270-280 nm? CheckSecondary->Decision2 Result_Confirmed Identity Confirmed: This compound (Isolated Chromophore) Decision2->Result_Confirmed Yes Result_Unknown Unknown/Degraded: Check NMR/IR Decision2->Result_Unknown No

Figure 1: Logic flow for distinguishing this compound from conjugated impurities based on spectral shifts.

References
  • National Institute of Standards and Technology (NIST). (2025). Ultraviolet absorption spectra of substituted benzenes. NIST Webbook. [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra: Effect of Conjugation. UTSC Chemistry. [Link]

Sources

Safety Operating Guide

4-(4-Methoxyphenyl)-1-butene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

4-(4-Methoxyphenyl)-1-butene (CAS 20574-98-5) is a functionalized aryl alkene used primarily as a chemical intermediate.[1] While not classified as an acutely toxic "P-listed" waste, its disposal requires strict adherence to protocols for combustible organic solvents and potential peroxide formers .[2]

Immediate Action Required:

  • Isolate: Segregate from strong oxidizers (e.g., nitric acid, permanganates) immediately.[2]

  • Assess: If the container has been opened and stored for >12 months, test for peroxides prior to consolidation.[2]

  • Dispose: The only compliant disposal method is high-temperature incineration via a licensed hazardous waste contractor. Do not discharge into municipal sewer systems.[3][4]

Chemical Identity & Hazard Profile

Understanding the molecular structure is the first step in safe disposal. This compound features an electron-rich anisole ring coupled with a terminal alkene. This structure dictates its specific reactivity hazards: autoxidation and polymerization .

PropertyValue / DescriptionOperational Implication
CAS Number 20574-98-5Use for waste manifesting and inventory tracking.
Molecular Formula C₁₁H₁₄OCarbon-rich; high calorific value for fuel blending.
Flash Point (Est.) > 90°C (Combustible)Classified as Combustible Liquid (Class IIIB).
Boiling Point ~227°CLow volatility; inhalation hazard is low unless heated.
Solubility Insoluble in waterStrictly prohibited from drain disposal.
Reactivity Allylic/Benzylic C-H bondsPeroxide Hazard: Susceptible to autoxidation at the allylic position over time.

Pre-Disposal Stabilization: The "Self-Validating" Safety Check

Before moving the container to waste storage, you must validate its stability.[2] As an Application Scientist, I emphasize this step because aryl alkenes possess allylic hydrogens (adjacent to the double bond) and benzylic hydrogens (adjacent to the ring), creating a "double threat" for peroxide formation upon long-term exposure to air.[2]

Protocol A: The Peroxide Test

Mandatory for containers opened >12 months ago.

  • Visual Inspection: Check for crystal formation around the cap or within the liquid. If crystals are visible, DO NOT TOUCH.[2] Contact EHS immediately for remote stabilization.

  • Test Strip Method: Use a semi-quantitative peroxide test strip (e.g., Quantofix®).[2]

    • < 20 ppm: Safe for normal disposal.

    • > 20 ppm: Must be treated. Add a reducing agent (e.g., ferrous sulfate or sodium bisulfite solution) to the waste container to quench peroxides before sealing.[2]

Protocol B: Chemical Segregation

Ensure the waste stream is free of incompatible classes.

  • INCOMPATIBLE: Strong Oxidizers (Nitric Acid, Peroxides), Halogens (Bromine, Iodine - leads to vigorous halogenation).[2]

  • COMPATIBLE: Non-halogenated organic solvents (Acetone, Ethyl Acetate, Toluene).[2]

Disposal Workflow Decision Tree

The following logic flow ensures you select the correct waste stream based on the purity and state of the chemical.

DisposalWorkflow Start Start: this compound Waste Assessment CheckPeroxide Step 1: Check Storage Duration (>12 Months?) Start->CheckPeroxide TestPeroxides Perform Peroxide Test CheckPeroxide->TestPeroxides Yes (>12 mo) CheckMixture Step 2: Is it mixed with Halogenated Solvents? CheckPeroxide->CheckMixture No (<12 mo) TreatPeroxides Stabilize: Add Ferrous Sulfate TestPeroxides->TreatPeroxides Positive (>20ppm) TestPeroxides->CheckMixture Negative TreatPeroxides->CheckMixture StreamA Waste Stream A: Non-Halogenated Organic (Preferred) CheckMixture->StreamA No (Pure/Mixed with Acetone) StreamB Waste Stream B: Halogenated Organic (If mixed with DCM/Chlorofom) CheckMixture->StreamB Yes (Mixed with DCM, etc.) PackLabel Step 3: Packaging & Labeling (Tag as Combustible) StreamA->PackLabel StreamB->PackLabel Incineration Final Disposal: High-Temp Incineration PackLabel->Incineration

Figure 1: Decision matrix for determining the correct waste stream and stabilization requirements.

Step-by-Step Disposal Protocol

Step 1: Packaging
  • Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal cans if the waste is acidic or corrosive (though pure alkene is neutral).

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.

  • Closure: Screw caps must be chemically resistant (phenolic or polypropylene with PTFE liners).

Step 2: Labeling (RCRA Compliance)

Labeling is not just administrative; it is the primary communication tool for emergency responders.

  • Tag: "Hazardous Waste"

  • Chemical Name: Write clearly: "this compound". Do not use abbreviations or structural formulas alone.

  • Hazard Checkbox: Check "Ignitable" (if mixed with flammable solvents) or "Toxic" (Irritant).

  • Constituents: If a mixture, list percentages (e.g., "90% Acetone, 10% this compound").

Step 3: Waste Stream Selection
  • RCRA Code:

    • If pure: Not a P or U listed waste. It is a Non-Regulated Chemical Waste unless it exhibits a characteristic (e.g., Ignitability D001).[2][5][6][7]

    • Best Practice: Manage as D001 (Ignitable) if the flash point of the mixture is <60°C. If pure and FP >60°C, manage as "Non-RCRA Regulated Organic Liquid" destined for Fuel Blending .

  • Disposal Method: The material has a high BTU value. The preferred method is Fuel Blending , where the waste is used as a secondary fuel source in cement kilns, ensuring complete destruction of the organic framework [1].[2]

Emergency Procedures (Spill Response)

In the event of a spill during transfer:

  • Evacuate & Ventilate: Remove ignition sources. Although high-boiling, vapors can accumulate.[2]

  • PPE: Wear nitrile gloves and safety goggles.

  • Containment: Use an inert absorbent (vermiculite or clay). Do not use paper towels (combustible surface area increase).

  • Cleanup: Scoop absorbed material into a disposable container and label as "Hazardous Waste - Debris."

References

  • United States Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. [Link][2]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 20574-98-5.[Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[8] [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 4-(4-Methoxyphenyl)-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

4-(4-Methoxyphenyl)-1-butene is a lipophilic aromatic olefin. While often handled casually in organic synthesis, its structural properties—specifically the combination of an electron-rich anisole ring and a terminal alkene—present distinct hazards regarding skin permeation and sensitization .

Unlike simple solvents, this compound does not evaporate quickly (High Boiling Point ~227°C), meaning spills remain hazardous on surfaces for extended periods. The primary risks are dermal absorption leading to systemic sensitization and respiratory tract irritation from aerosols.

Immediate Action Required:

  • Containment: Handle exclusively in a certified chemical fume hood.

  • Skin Barrier: Standard exam-grade nitrile gloves provide only incidental splash protection.[1] Double-gloving or high-modulus nitrile is required for synthesis operations.

  • Eye Protection: Safety glasses are insufficient for synthesis scales; chemical splash goggles are mandatory due to the irritant nature of methoxy-aromatics.

Physicochemical Risk Assessment

To select the correct PPE, we must understand the "Enemy."

PropertyValue (Approx)Safety Implication
Physical State Liquid (Oil)Flows easily; difficult to visualize micro-splashes.
Lipophilicity (LogP) ~3.5 (Predicted)High. Rapidly penetrates the lipid bilayer of the skin.
Vapor Pressure LowInhalation risk is primarily from aerosols generated during pipetting/heating, not passive evaporation.
Reactivity Alkene/EtherPotential for peroxide formation upon long-term storage; polymerizable.

The PPE Matrix: Specifications & Logic

Do not default to generic "lab safety" rules. Use this matrix to select gear based on the specific permeation dynamics of aromatic ethers.

A. Hand Protection (The Critical Barrier)

The methoxy group increases polarity, while the alkene chain adds lipophilicity. This combination can swell natural rubber and degrade thin vinyl quickly.

Exposure LevelRecommended Glove MaterialMin. ThicknessBreakthrough TimeProtocol
Incidental (Splash) Nitrile (High-Dexterity) 4-5 mil~10-15 minsChange immediately upon contact.
Synthesis / Transfer Double-Gloved Nitrile Inner: 4 milOuter: 5-8 mil~60 minsStandard Protocol. Colored inner glove reveals tears in outer glove.
Spill Cleanup (>10mL) Laminate (Silver Shield®) Multi-layer>480 minsMandatory for soaking up spills. Do not rely on nitrile here.

Senior Scientist Note: Never use Latex. Aromatic organic compounds permeate latex almost instantly, often without visible degradation, trapping the chemical against your skin.

B. Eye & Face Protection[2][3][4][5][6][7]
  • Standard: Chemical Splash Goggles (Indirect Venting) .

    • Why: The oily consistency of the compound means it adheres to skin/eyes and is difficult to flush out. Goggles seal the orbital area against vapors and splashes.

  • High-Risk (Distillation/Heating): Add a Polycarbonate Face Shield over goggles.

C. Respiratory Protection[4][5][6][7][8]
  • Primary Control: Fume Hood (Face velocity 80–100 fpm).

  • Secondary (If Hood Unavailable): Half-face respirator with Organic Vapor (OV) cartridges (Black Band).

    • Note: N95 masks offer zero protection against this chemical's vapors.

Operational Protocol: The "Double-Barrier" Workflow

This workflow is designed to prevent cross-contamination, the most common source of exposure for high-boiling oils.

Step 1: Pre-Synthesis Setup
  • Don PPE: Lab coat (buttoned to neck), Safety Goggles, Double Nitrile Gloves.

  • Check Engineering: Verify fume hood flow.

  • Prepare Decon: Place a "dry waste" beaker lined with a bag inside the hood for immediate disposal of contaminated tips/wipes.

Step 2: Handling & Transfer
  • Pipetting: Use positive displacement pipettes if available to prevent dripping (viscosity issue).

  • Heating: If refluxing, grease all joints or use Teflon sleeves. The vapor is irritating; leaks must be minimized.

  • The "Dirty Hand" Rule: Designate your non-dominant hand as "Clean" (hood sash, notebook) and dominant hand as "Dirty" (chemical handling).

Step 3: Post-Operation Decontamination
  • Wipe Down: Wipe all flask exteriors with acetone inside the hood before removing them.

  • Doffing:

    • Remove outer gloves and dispose of them as hazardous waste.

    • Inspect inner gloves.[2][3] If clean, remove carefully without touching the exterior.

    • Wash hands with soap and water for 20 seconds (solvent washing is prohibited; it drives chemicals deeper into pores).

Visual Workflow: Safe Handling Logic

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.

G Start Start: Chemical Retrieval RiskCheck Risk Assessment: Is volume > 10mL? Start->RiskCheck LowVolPPE PPE: Double Nitrile Gloves + Splash Goggles RiskCheck->LowVolPPE No (<10mL) HighVolPPE PPE: Laminate Gloves + Face Shield + Goggles RiskCheck->HighVolPPE Yes (>10mL) HoodCheck Engineering Control: Is Fume Hood Operational? LowVolPPE->HoodCheck HighVolPPE->HoodCheck StopWork STOP WORK: Contact EHS / Repair HoodCheck->StopWork No Handling Execution: Perform Synthesis/Transfer (Keep sash at proper height) HoodCheck->Handling Yes Decon Decontamination: Wipe containers with Acetone Dispose Outer Gloves Handling->Decon End End: Wash Hands Decon->End

Figure 1: Decision logic for PPE selection and operational safety when handling aromatic olefins.

Emergency & Disposal Procedures

Spill Response (Small Scale < 50mL)
  • Alert: Notify nearby personnel.

  • PPE Upgrade: Don Silver Shield/Laminate gloves if handling bulk liquid.

  • Absorb: Use vermiculite or sand. Do not use paper towels alone, as the high surface area can increase evaporation rate of irritant vapors.

  • Clean: Wash surface with soapy water, then acetone.

Waste Disposal[5]
  • Classification: Hazardous Organic Waste (Non-Halogenated).

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) due to the alkene functionality (exothermic reaction risk).

  • Labeling: Clearly tag as "this compound - Irritant/Flammable."

References

  • National Center for Biotechnology Information (PubChem). 4-Methoxybut-1-ene (Compound Summary). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910.132).[4] Retrieved from [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure: Acrolein & Allylic Compounds (Proxy Guidance). Retrieved from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.